(R)-(-)-Phenylephrine HCl
Description
Structure
2D Structure
Properties
IUPAC Name |
hydron;3-[1-hydroxy-2-(methylamino)ethyl]phenol;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CNCC(C1=CC(=CC=C1)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-86-9 | |
| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: The Significance of Stereochemistry in Pharmacology
An In-Depth Technical Guide to the Synthesis and Chiral Resolution of (R)-(-)-Phenylephrine HCl
(R)-(-)-Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized as a nasal decongestant and a vasopressor to manage hypotension.[1][2] Its pharmacological activity is critically dependent on its stereochemistry. The molecule possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-phenylephrine and (S)-phenylephrine. The desired therapeutic effect is almost exclusively attributed to the (R)-enantiomer, which exhibits significantly greater agonistic activity at the α1-adrenergic receptor than its (S)-counterpart.[3] Consequently, the production of enantiomerically pure this compound is a paramount objective in the pharmaceutical industry to ensure efficacy and minimize potential off-target effects associated with the less active enantiomer.
This guide provides a detailed exploration of the chemical synthesis of racemic phenylephrine and the subsequent chiral resolution to isolate the pharmacologically active (R)-enantiomer. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide field-proven protocols for both synthesis and resolution, grounded in authoritative scientific literature.
Part 1: Synthesis of Racemic (±)-Phenylephrine
The synthesis of the racemic phenylephrine backbone is the foundational stage. A common and efficient industrial approach begins with the selective halogenation of an acetophenone derivative, followed by reduction and amination. This strategy avoids the need for protecting groups on the phenolic hydroxyl, representing a more atom-economical process.[4]
Synthetic Strategy: A Three-Step Approach
The chosen pathway involves three key transformations:
-
α-Halogenation: Selective chlorination of 3'-hydroxyacetophenone at the alpha-carbon position.
-
Carbonyl Reduction: Reduction of the resulting α-chloro ketone to a racemic chlorohydrin.
-
Amination and Salt Formation: Substitution of the chlorine atom with methylamine to form the phenylephrine free base, followed by conversion to the hydrochloride salt.
This route is advantageous due to the availability of starting materials and the robustness of the chemical transformations.
Visualizing the Synthetic Pathway
References
- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]
- 4. US20110171700A1 - Method for producing l-phenylephrine using an alcohol dehydrogenase of aromatoleum aromaticum ebn1 (azoarcus sp. ebn1) - Google Patents [patents.google.com]
A Technical Guide to (R)-(-)-Phenylephrine HCl: Characterizing α1-Adrenoceptor Agonism In Vitro
Introduction: The Role of (R)-(-)-Phenylephrine in Adrenergic Research
(R)-(-)-Phenylephrine hydrochloride (PE) is a synthetic sympathomimetic amine that serves as a cornerstone tool in pharmacology for the study of the α1-adrenergic system.[1][2] It is a potent and selective agonist for the α1-adrenoceptors, with minimal to no significant activity at α2- or β-adrenergic receptors at standard experimental concentrations.[1][3] This selectivity makes it an invaluable pharmacological agent for isolating and investigating the signaling and physiological functions mediated by the α1-adrenoceptor family.
The α1-adrenoceptors are members of the G-protein coupled receptor (GPCR) superfamily and are divided into three distinct subtypes: α1A, α1B, and α1D.[4] These receptors are integral to numerous physiological processes, most notably the regulation of smooth muscle contraction, leading to functions such as vasoconstriction and subsequent control of blood pressure.[1][5] Understanding the interaction of a compound like phenylephrine with these receptor subtypes is critical for both fundamental research and the development of novel therapeutics.
This guide provides an in-depth examination of the molecular pharmacology of phenylephrine, its mechanism of action, and the detailed in vitro methodologies required to rigorously characterize its activity as a selective α1-adrenoceptor agonist.
Section 1: The Molecular Mechanism of α1-Adrenoceptor Activation
Phenylephrine mimics the action of endogenous catecholamines, such as norepinephrine, by directly binding to and activating α1-adrenoceptors.[1] All three α1-receptor subtypes couple to the Gq/11 family of heterotrimeric G-proteins.[4] The activation sequence is a canonical example of GPCR signaling, initiating a robust and measurable intracellular cascade.
-
Receptor Binding and G-Protein Activation: The binding of phenylephrine to the α1-adrenoceptor induces a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq protein.[1]
-
Effector Enzyme Activation: The now active Gαq-GTP complex dissociates from the Gβγ dimer and activates its primary effector enzyme, Phospholipase C (PLC).[1][6]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][5]
-
Downstream Signaling:
-
IP3 and Calcium Mobilization: As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This action triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytosol, leading to a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).[1][4][7]
-
DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC). PKC goes on to phosphorylate a multitude of cellular proteins, contributing to the overall physiological response.[4]
-
This signaling cascade is the foundation for the functional assays used to characterize phenylephrine's activity in vitro.
Caption: Phenylephrine-induced α1-adrenoceptor Gq signaling cascade.
Section 2: In Vitro Assays for Characterizing Phenylephrine Activity
A multi-assay approach is essential for a complete pharmacological profile. This involves determining both the binding affinity of phenylephrine to the receptor and its functional potency and efficacy in eliciting a downstream response.
Receptor Binding Assays: Quantifying Affinity (Ki)
Causality & Experimental Choice: The primary goal of a binding assay is to determine the equilibrium dissociation constant (Ki) of phenylephrine, which is a measure of its binding affinity for each α1-adrenoceptor subtype. A lower Ki value signifies a higher binding affinity. A competitive radioligand binding assay is the gold standard. This format is chosen because it allows the measurement of the unlabeled ligand's (phenylephrine) affinity by assessing its ability to compete off a radiolabeled ligand with known, high affinity (typically an antagonist like [³H]-prazosin). This indirect measurement is experimentally robust and avoids the need to synthesize a radiolabeled version of every compound being tested.
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Harvest the cells and homogenize them in a cold binding buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5).[8]
-
Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in fresh binding buffer to a specific protein concentration.
-
-
Assay Setup (96-well format):
-
Total Binding: Add cell membranes, a fixed concentration of radioligand (e.g., [³H]-prazosin, typically at its Kd concentration), and binding buffer.
-
Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
Competition: Add cell membranes, radioligand, and serial dilutions of (R)-(-)-Phenylephrine HCl.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis & Trustworthiness: The protocol is self-validating through the inclusion of total and non-specific binding controls.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of phenylephrine.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation :[4]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Quantifying Potency (EC50) and Efficacy
Functional assays are critical to confirm that receptor binding translates into a biological response. They measure the concentration-dependent effect of phenylephrine, allowing for the determination of its potency (EC50, the concentration producing 50% of the maximal response) and efficacy (the maximal response achievable).
Causality & Experimental Choice: This is the most direct and high-throughput functional assay for Gq-coupled receptors like the α1-adrenoceptors.[9][10] The logic is straightforward: agonist binding activates the Gq/PLC/IP3 pathway, leading to a quantifiable release of intracellular calcium.[1][7] The availability of sensitive fluorescent calcium indicators and automated plate readers (e.g., FLIPR) makes this assay robust and scalable for drug screening and characterization.[10]
Experimental Protocol: Fluorescent Calcium Imaging
-
Cell Plating: Seed cells stably expressing the α1-receptor subtype of interest into a clear-bottom, black-walled 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing a cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[7]
-
-
Baseline Measurement: Wash the cells with buffer to remove extracellular dye. Place the plate into a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition & Measurement: The instrument automatically adds serial dilutions of this compound to the wells while continuously recording fluorescence intensity over time (e.g., for 2-3 minutes).[7]
-
Controls: Include wells with vehicle only (negative control) and a saturating concentration of a known agonist (positive control).
Data Analysis & Trustworthiness:
-
The response is measured as the change in fluorescence intensity (peak minus baseline).
-
Plot the fluorescence change against the log concentration of phenylephrine.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 (potency) and Emax (efficacy) values.
-
The inclusion of controls ensures that the observed calcium flux is due to the compound and that the cell system is responsive.
Caption: Workflow for a fluorescent calcium mobilization assay.
Causality & Experimental Choice: This assay provides a more proximal readout of Gq activation than calcium mobilization by directly quantifying the production of the second messenger IP3 and its metabolites.[11][12] It is considered a highly reliable but lower-throughput alternative to calcium assays. The protocol's integrity relies on radiolabeling cellular phosphoinositides and then inhibiting the breakdown of generated IPs with Lithium Chloride (LiCl), allowing them to accumulate to measurable levels.
Experimental Protocol: Radiometric IP Accumulation
-
Cell Labeling: Plate cells (as above) and incubate them overnight in a medium containing [³H]-myo-inositol. This allows the radiolabel to be incorporated into the membrane phosphoinositide pool, including PIP2.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, preventing the degradation of IPs and causing them to accumulate upon receptor stimulation.
-
Stimulation: Add varying concentrations of this compound and incubate for a set time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid).
-
Separation & Quantification: Neutralize the samples and separate the radiolabeled inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography columns. The amount of accumulated [³H]-IPs is then quantified by liquid scintillation counting.
Data Analysis & Trustworthiness:
-
Data are expressed as the amount of radioactivity (CPM or DPM) in the IP fraction.
-
Plot the accumulated [³H]-IPs against the log concentration of phenylephrine.
-
Use non-linear regression to determine the EC50 and Emax. The use of LiCl is a critical control step that makes the assay viable.
Section 3: Data Summary and Interpretation
Quantitative data from these assays allow for a comprehensive understanding of phenylephrine's interaction with α1-adrenoceptor subtypes. The binding affinity (pKi) and functional potency (pEC50) are typically expressed as the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency.
Table 1: Representative Pharmacological Profile of Phenylephrine at Human α1-Adrenoceptor Subtypes
| Parameter | α1A Subtype | α1B Subtype | α1D Subtype | Reference |
|---|---|---|---|---|
| Binding Affinity (pKi) | ~6.0 | ~6.5 | ~7.0 | [4] |
| Functional Potency (pEC50) | ~6.2 | ~6.8 | ~7.5 |[4] |
Note: These values are illustrative and can vary based on the specific cell line, assay conditions, and data analysis method used.
The data consistently show that phenylephrine is a full agonist at all three subtypes but exhibits a degree of selectivity in both binding and function, typically with the rank order of α1D ≥ α1B > α1A.[4]
Section 4: Essential Experimental Considerations
Trustworthiness Through Rigorous Controls:
-
Vehicle Control: All experiments must include a vehicle control to account for any effects of the solvent used to dissolve the phenylephrine.
-
Positive Control: Use a known, highly efficacious agonist like norepinephrine or A61603 to confirm that the assay system is performing optimally.[9]
-
Antagonist Confirmation: To verify that the observed functional response is specifically mediated by the α1-adrenoceptor, a parallel experiment should be run where cells are pre-treated with a selective α1-antagonist (e.g., prazosin). This should block the phenylephrine-induced response.
Compound Preparation and Stability:
-
This compound is readily soluble in water and standard aqueous buffers.
-
Stock solutions should be prepared fresh, though studies have shown it to be stable in 0.9% NaCl solution for extended periods (e.g., 60 days) at room temperature when protected from light.[13][14] However, for cell-based assays, using freshly prepared or frozen aliquots of a concentrated stock is best practice to avoid contamination and degradation.[15] Exposure to fluorescent light can cause degradation over time.[15]
Conclusion
This compound remains an indispensable pharmacological tool for the in vitro investigation of α1-adrenoceptor signaling. Its high selectivity for the α1-adrenoceptor family over other adrenoceptors allows for the precise interrogation of Gq-coupled pathways. By employing a systematic approach that combines competitive binding assays to determine affinity with functional assays such as calcium mobilization or inositol phosphate accumulation to measure potency and efficacy, researchers can build a robust and reliable pharmacological profile. The methodologies and validation principles outlined in this guide provide a framework for achieving accurate, reproducible, and trustworthy data in the study of adrenergic pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha 1A and alpha 1B-adrenoceptors enhance inositol phosphate generation in rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
The Genesis of a Sympathomimetic: An In-Depth Technical Guide to the Discovery and History of Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule in Time
In the landscape of modern pharmacology, phenylephrine is a familiar agent, a selective α1-adrenergic receptor agonist with a well-defined role in medicine.[1] However, its journey from a laboratory curiosity to a clinical staple is a compelling narrative of chemical ingenuity, evolving pharmacological understanding, and the relentless pursuit of therapeutic agents that could mimic the body's own stress responses. This guide delves into the discovery and history of phenylephrine, offering a technical exploration of its synthesis, the foundational experiments that defined its character, and its enduring legacy as a sympathomimetic agent.
Section 1: The Dawn of Sympathomimetics and the Quest for Adrenaline Analogs
The late 19th and early 20th centuries were a fervent period for autonomic nervous system research. The isolation of adrenaline (epinephrine) from the adrenal medulla and the elucidation of its profound physiological effects spurred a wave of investigation into "sympathomimetic" compounds – substances that mimic the effects of sympathetic nervous system stimulation.[2] The goal was to create synthetic analogs of adrenaline that offered greater stability, oral bioavailability, and receptor selectivity, thereby providing more controlled therapeutic effects.
It was within this dynamic scientific environment that phenylephrine, initially known by names such as Neo-Synephrine and meta-synephrine, emerged.[1][3] Patented in 1927, and introduced for medical use in 1938, its discovery was not a singular event but rather a culmination of the systematic exploration of phenylalkanolamine derivatives.[3] A key figure in its early development was H. Legerlotz, who was granted a U.S. patent in 1933 for a method of its preparation.[1]
Section 2: The Chemical Blueprint: Early Synthesis of Phenylephrine
The early syntheses of phenylephrine were a testament to the advancements in organic chemistry of the era. One of the foundational methods involved the condensation of m-hydroxyacetophenone with methylamine, followed by catalytic hydrogenation to reduce the ketone to a secondary alcohol.
Illustrative Early Synthetic Pathway
A common early synthetic approach can be outlined as follows:
-
Acylation of Phenol: The synthesis would often commence with the acylation of phenol to produce an acetophenone derivative.
-
Halogenation: The acetophenone is then halogenated, typically brominated, at the alpha-carbon to create a reactive intermediate.
-
Amination: This intermediate is subsequently reacted with methylamine, leading to the formation of an amino ketone.
-
Reduction: The final and critical step is the reduction of the ketone group to a hydroxyl group, yielding phenylephrine. This was often achieved through catalytic hydrogenation.
This multi-step process, while effective, underscored the challenges of producing specific isomers and achieving high yields, driving further innovation in synthetic methodologies over the subsequent decades.
Section 3: Unraveling the Mechanism: Early Pharmacological Investigations
The 1930s and 1940s were pivotal in characterizing the pharmacological profile of phenylephrine. Researchers sought to understand its effects on the cardiovascular system and other sympathetically innervated tissues. The experimental approaches of the time, though less sophisticated than modern techniques, were foundational in establishing its identity as a potent vasoconstrictor with a distinct mechanism of action.
In Vivo Studies: The Pressor Effect
Early in vivo experiments were crucial in demonstrating phenylephrine's potent pressor (blood pressure-elevating) effects. These studies were typically conducted in anesthetized animals, most commonly dogs and cats, where arterial blood pressure could be directly and continuously monitored.
A representative protocol from this era would involve the following steps:
-
Animal Preparation: A dog would be anesthetized, typically with a barbiturate. The carotid artery would be cannulated and connected to a kymograph or a mercury manometer to record blood pressure. The femoral vein would be cannulated for intravenous drug administration.
-
Baseline Recording: A stable baseline blood pressure would be established and recorded.
-
Drug Administration: A solution of phenylephrine hydrochloride would be administered intravenously at varying doses.
-
Data Recording and Analysis: The resulting changes in blood pressure, including the magnitude and duration of the pressor response, would be meticulously recorded on the kymograph drum. These responses would be compared to those elicited by adrenaline to determine its relative potency.
These experiments consistently revealed that phenylephrine produced a rapid and sustained increase in blood pressure, a hallmark of its vasoconstrictor action.[2]
In Vitro Studies: Elucidating the Action on Smooth Muscle
To pinpoint the direct effects of phenylephrine on vascular smooth muscle, researchers turned to in vitro isolated tissue bath preparations. This technique allowed for the study of drug effects on specific tissues in a controlled environment, free from the confounding influences of the whole organism.
A common in vitro protocol to assess the contractile effect of phenylephrine on vascular smooth muscle is detailed below:
-
Tissue Preparation: A segment of the thoracic aorta would be excised from a rabbit or rat. The aorta would be cleaned of adhering connective tissue and cut into helical strips.
-
Tissue Mounting: The aortic strip would be suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (37°C) and aerated with a mixture of 95% oxygen and 5% carbon dioxide. One end of the strip would be fixed, while the other would be connected to a force-displacement transducer to record isometric contractions.
-
Equilibration: The tissue would be allowed to equilibrate under a resting tension for a period of time until a stable baseline was achieved.
-
Drug Addition: Cumulative concentrations of phenylephrine would be added to the organ bath, and the resulting contractile responses would be recorded.
-
Data Analysis: A concentration-response curve would be plotted to determine the potency (EC50) and maximal efficacy of phenylephrine in inducing smooth muscle contraction.
These in vitro studies provided direct evidence that phenylephrine acted on the smooth muscle of blood vessels to cause contraction, the cellular basis for its observed pressor effects in vivo.[4][5]
Section 4: Defining the Receptor: The Emergence of the α-Adrenergic Concept
The early investigations into phenylephrine and other sympathomimetic amines contributed significantly to the evolving understanding of adrenergic receptors. While the concept of distinct "receptive substances" was proposed by Langley in the early 20th century, it was the differential effects of various sympathomimetic amines that led to the classification of adrenergic receptors into α and β subtypes by Raymond Ahlquist in 1948.
Phenylephrine, with its potent vasoconstrictor and minimal cardiac stimulatory effects, became a classic example of an α-adrenergic agonist. Its pharmacological profile, characterized by a strong pressor response without a significant increase in heart rate, helped to solidify the concept of distinct receptor populations mediating different physiological responses to catecholamines and their analogs.
Section 5: Therapeutic Applications: From Hypotension to Decongestion
The potent and reliable pressor effect of phenylephrine led to its early adoption for the treatment of hypotensive states, particularly those associated with spinal anesthesia and shock.[2] Its ability to raise blood pressure by increasing peripheral vascular resistance made it a valuable tool in the anesthesiologist's and surgeon's armamentarium.
Beyond its use as a vasopressor, phenylephrine's vasoconstrictor properties were also harnessed for other therapeutic applications. As a topical nasal decongestant, it provided relief from the symptoms of the common cold and allergic rhinitis by constricting the blood vessels in the nasal mucosa. It also found use in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic and therapeutic procedures.[6]
Visualizations
Signaling Pathway of Phenylephrine
Caption: Phenylephrine's α1-adrenergic receptor signaling cascade.
Experimental Workflow: In Vivo Pressor Assay
Caption: Workflow for early in vivo pressor activity assessment.
Conclusion: An Enduring Legacy
The story of phenylephrine's discovery and early development is a microcosm of the broader history of pharmacology. It is a narrative that highlights the interplay between chemical synthesis, physiological experimentation, and the evolving understanding of drug-receptor interactions. From its origins in the quest for adrenaline analogs to its establishment as a selective α1-adrenergic agonist, phenylephrine has carved out a lasting place in medicine. While its therapeutic applications have evolved, and in some cases, been re-evaluated, its importance as a pharmacological tool and a testament to the foundational principles of sympathomimetic drug discovery remains undiminished.
References
- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Phenylephrine - Wikipedia [en.wikipedia.org]
- 4. Age-dependent alterations in the efficacy of phenylephrine-induced contractions in vascular smooth muscle isolated from the corpus cavernosum of impotent men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of phenylephrine on tissue gas tension, bleeding, infection, and lidocaine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neo-Synephrine (Phenylephrine Hydrochloride Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
An In-Depth Technical Guide to the In Vivo Effects of (R)-(-)-Phenylephrine HCl on Cardiovascular Hemodynamics
This guide provides a detailed exploration of the in vivo cardiovascular effects of (R)-(-)-Phenylephrine HCl, a potent and selective alpha-1 adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with practical, field-proven experimental methodologies. We will delve into the molecular mechanisms of phenylephrine, its integrated effects on systemic hemodynamics, and provide robust protocols for its investigation in preclinical models.
Section 1: Foundational Pharmacology of this compound
This compound is a sympathomimetic amine that structurally resembles epinephrine. Its cardiovascular effects are almost exclusively mediated by its high-affinity agonism for alpha-1 adrenergic receptors.[1][2] Unlike endogenous catecholamines such as norepinephrine, phenylephrine exhibits minimal to no activity at beta-adrenergic receptors, making it a valuable pharmacological tool to isolate and study alpha-1 mediated pathways.[3][4]
Mechanism of Action: A Molecular Cascade
The administration of phenylephrine initiates a well-defined signaling cascade within vascular smooth muscle cells.[5] This process is fundamental to understanding its pressor effects.
-
Receptor Binding: Phenylephrine selectively binds to alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells.[3][5]
-
Gq Protein Activation: This binding event activates the associated Gq alpha subunit of the heterotrimeric G-protein.[5]
-
Phospholipase C Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).[5]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5]
-
Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in the phosphorylation of myosin and subsequent smooth muscle contraction. This contraction of the vascular smooth muscle results in vasoconstriction.[3]
This molecular cascade is the primary driver of the hemodynamic changes observed in vivo following phenylephrine administration.
Figure 1: Signaling pathway of phenylephrine-induced vasoconstriction.
Section 2: Integrated Hemodynamic Effects In Vivo
The vasoconstriction induced by phenylephrine at the cellular level translates into significant and predictable changes in systemic cardiovascular hemodynamics. These effects are a direct consequence of its primary mechanism and the body's subsequent homeostatic responses.
Primary Vascular Effects
-
Increased Total Peripheral Resistance (TPR): By constricting arterioles, phenylephrine increases the overall resistance to blood flow in the systemic circulation.[6][7] This is the most direct and pronounced effect of the drug. Total peripheral resistance, also referred to as systemic vascular resistance (SVR), can be calculated when cardiac output (CO), mean arterial pressure (MAP), and central venous pressure (CVP) are known, using the formula: SVR = (MAP - CVP) / CO.[1]
-
Increased Arterial Blood Pressure: The rise in TPR directly leads to an elevation in systolic, diastolic, and mean arterial blood pressure (MAP).[2][6] This pressor effect is the basis for its clinical use in treating hypotension.[8]
Secondary Cardiac Effects and the Baroreceptor Reflex
The sharp increase in blood pressure is sensed by baroreceptors located in the carotid sinuses and the aortic arch. This triggers a compensatory reflex arc aimed at restoring blood pressure homeostasis.[9]
-
Reflex Bradycardia: The baroreceptor activation leads to an increase in vagal (parasympathetic) outflow to the heart and a decrease in sympathetic outflow.[2][5] The net result is a decrease in heart rate, a phenomenon known as reflex bradycardia.[4][7] This is a key characteristic of the cardiovascular response to a pure alpha-1 agonist.
-
Variable Effects on Cardiac Output: The effect of phenylephrine on cardiac output (CO) can be variable.[10] While the increased afterload (due to higher TPR) can impede ventricular ejection, the venoconstriction effect can increase venous return (preload), which may, in turn, increase stroke volume.[7][10] The reflex bradycardia also influences cardiac output. The ultimate change in CO is a balance of these competing factors.[7]
Expected Quantitative Hemodynamic Changes
The following table summarizes the typical dose-dependent hemodynamic responses to intravenously administered phenylephrine in rodent models. Note that absolute values can vary based on species, strain, anesthetic regimen, and experimental conditions.
| Parameter | Direction of Change | Expected Magnitude (Dose-Dependent) | Primary Mechanism |
| Mean Arterial Pressure (MAP) | ↑ | Significant increase | ↑ Total Peripheral Resistance |
| Systolic Blood Pressure (SBP) | ↑ | Significant increase | ↑ Total Peripheral Resistance |
| Diastolic Blood Pressure (DBP) | ↑ | Significant increase | ↑ Total Peripheral Resistance |
| Heart Rate (HR) | ↓ | Moderate to significant decrease | Baroreceptor Reflex Activation |
| Total Peripheral Resistance (TPR) | ↑ | Significant increase | α1-mediated vasoconstriction |
| Cardiac Output (CO) | ↔ or ↓ | Variable, often no significant change or a slight decrease | Balance of ↑ afterload, ↑ preload, and ↓ heart rate |
| Stroke Volume (SV) | ↔ or ↑ | Variable, may increase due to increased filling time and preload | Balance of ↑ afterload and ↑ preload |
Section 3: In Vivo Experimental Protocols
A robust and reproducible in vivo experimental design is critical for accurately characterizing the hemodynamic effects of phenylephrine. The following protocols are designed for a rat model, a commonly used species in cardiovascular research.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[11] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[12] Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended to ensure transparency and reproducibility.[12][13] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[13]
Surgical Preparation: Catheterization for Direct Hemodynamic Monitoring
For direct and continuous measurement of arterial blood pressure and for intravenous drug administration, surgical implantation of catheters is the gold standard.[3]
Objective: To implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for intravenous infusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature at 37°C[14]
-
Surgical microscope or loupes
-
Sterile surgical instruments (forceps, scissors, hemostats)
-
Polyethylene tubing (PE-50) for catheters
-
4-0 silk suture
-
Heparinized saline (10-20 U/mL)
-
Pressure transducer and data acquisition system (e.g., PowerLab)[9]
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia via a toe-pinch reflex.[9] Place the animal in a supine position on a heating pad. Shave and sterilize the ventral neck area.
-
Incision: Make a midline ventral incision in the neck to expose the underlying muscles.
-
Jugular Vein Catheterization:
-
Using blunt dissection, separate the salivary and lymphatic tissues to isolate the right external jugular vein.[3]
-
Place two loose silk sutures around a 5 mm segment of the vein.
-
Make a small incision in the vein between the sutures.
-
Insert a heparinized saline-filled PE-50 catheter into the vein, advancing it towards the right atrium.
-
Secure the catheter with the sutures and exteriorize the other end through the back of the neck.
-
-
Carotid Artery Catheterization:
-
Gently retract the sternohyoid muscle to expose the left common carotid artery, taking care to separate it from the vagus nerve.[3]
-
Place two silk sutures around a 5 mm segment of the artery. Tightly ligate the cranial end.
-
Apply a temporary clamp caudal to the sutures to occlude blood flow.
-
Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter, advancing it towards the aortic arch.
-
Remove the clamp, secure the catheter with the caudal suture, and exteriorize it.
-
-
Recovery: Close the incision. Allow the animal a recovery period of at least 48-72 hours post-surgery before conducting hemodynamic studies.[5]
Figure 2: Experimental workflow for in vivo hemodynamic assessment.
Protocol for Assessing Dose-Dependent Hemodynamic Response
Objective: To determine the pressor and bradycardic responses to increasing doses of phenylephrine.
Procedure:
-
Setup: Place the conscious, recovered, and catheterized rat in a testing cage, allowing it to move freely. Connect the arterial catheter to the pressure transducer and the venous catheter to an infusion pump or syringe.[15]
-
Stabilization: Allow the animal to acclimate to the setup for at least 30 minutes and record stable baseline MAP and HR.[5]
-
Drug Administration (Bolus Method):
-
Prepare serial dilutions of this compound in sterile saline.
-
Administer intravenous (IV) bolus injections of increasing doses (e.g., 1, 3, 10, 30 µg/kg).[16]
-
Follow each injection with a small flush of heparinized saline.
-
Allow cardiovascular parameters to return to baseline between doses.
-
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment.
-
Analysis: For each dose, determine the peak change in MAP (ΔMAP) and the nadir of the reflex change in HR (ΔHR) from the pre-injection baseline. Plot these values to generate dose-response curves.
Section 4: Advanced Analysis: Baroreflex Sensitivity (BRS)
Phenylephrine is the standard pharmacological agent used to assess baroreflex sensitivity. BRS is a measure of the efficacy of the baroreflex in controlling heart rate in response to changes in blood pressure.
Calculation: BRS is calculated from the data obtained in the dose-response protocol. For each dose, the reflex change in heart period (R-R interval, which is 60,000/HR) is plotted against the corresponding peak change in systolic blood pressure (SBP). The slope of the linear regression line of these points represents the BRS, typically expressed in milliseconds per millimeter of mercury ( ms/mmHg ).[4][17]
A steeper slope indicates a more sensitive baroreflex, while a flatter slope suggests impaired baroreflex function.
References
- 1. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]
- 2. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. academic.oup.com [academic.oup.com]
- 13. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 15. [PDF] Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model | Semantic Scholar [semanticscholar.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. A comparison of pharmacologic and spontaneous baroreflex methods in aging and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-Phenylephrine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Phenylephrine hydrochloride (HCl) is a synthetic sympathomimetic amine widely utilized in pharmaceutical formulations for its potent vasoconstrictive and mydriatic properties.[1] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture and stereochemical configuration. This technical guide provides a comprehensive exploration of the structural and stereochemical aspects of (R)-(-)-Phenylephrine HCl, detailing its physicochemical properties, spectroscopic characterization, and the profound impact of its chirality on pharmacological activity. The document further outlines established analytical methodologies for its identification and enantiomeric purity assessment, offering valuable insights for researchers and professionals engaged in drug development and quality control.
Introduction: The Significance of Phenylephrine in Modern Therapeutics
Phenylephrine is a powerful and selective agonist for α1-adrenergic receptors.[2][3] This selective action makes it a cornerstone in various medical applications, including:
-
Nasal Decongestion: By constricting the blood vessels in the nasal mucosa, it effectively reduces swelling and congestion.[2][4]
-
Hypotension Management: In clinical settings, it is used to elevate blood pressure in patients experiencing hypotension, particularly in cases of septic shock or during anesthesia.[5]
-
Ophthalmology: As a mydriatic agent, it facilitates pupil dilation, which is essential for various diagnostic eye examinations.[5]
The hydrochloride salt of the (R)-enantiomer is the therapeutically active form, highlighting the critical role of stereochemistry in its pharmacological profile.[6] This guide will delve into the molecular intricacies that govern its function.
Molecular Structure and Physicochemical Properties
This compound is chemically designated as (R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride.[7] Its structure is characterized by a catechol-like phenyl ring with a hydroxyl group at the meta-position, and an ethanolamine side chain.[8]
Structural Features
The key structural components of the phenylephrine molecule include:
-
Aromatic Ring: The 3-hydroxyphenyl group is crucial for its interaction with the α1-adrenergic receptor.
-
Ethanolamine Side Chain: This side chain, containing a hydroxyl group and a secondary amine, is fundamental to its sympathomimetic activity.
-
Chiral Center: The carbon atom bearing the hydroxyl group on the ethanolamine side chain is a chiral center, giving rise to two enantiomers.
Below is a 2D representation of the this compound structure.
Caption: 2D Structure of this compound
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂·HCl | [9] |
| Molecular Weight | 203.67 g/mol | [9][10] |
| Melting Point | 143-145 °C | [9] |
| Solubility | Freely soluble in water and ethanol. | [9][11] |
| Appearance | White or almost white crystalline powder. | [9][11] |
| Specific Rotation [α] | -42° to -47° (c=2, H₂O) | [12][13] |
The Decisive Role of Stereochemistry
The "R" configuration at the chiral center is paramount for the biological activity of phenylephrine. The spatial arrangement of the hydroxyl group and the methylaminoethyl side chain dictates the molecule's ability to bind effectively to the α1-adrenergic receptor. The (S)-enantiomer exhibits significantly lower affinity for this receptor, rendering it pharmacologically less active.
The levorotatory nature, indicated by the "(-)" sign, is a physical property resulting from the interaction of the chiral molecule with plane-polarized light.[12] This property is crucial for quality control, confirming the presence of the correct enantiomer.
Analytical Characterization: A Multi-faceted Approach
A combination of spectroscopic and chromatographic techniques is employed to unequivocally identify and assess the purity of this compound.
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint, revealing the presence of key functional groups. Characteristic absorption bands for this compound are expected for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete chemical structure. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide detailed information about their connectivity and chemical environment.[17][18][19][20]
-
UV-Visible Spectroscopy: Phenylephrine HCl exhibits a characteristic UV absorption maximum, which can be utilized for quantitative analysis.[21][22][23] The λmax is typically observed around 291 nm in a sodium hydroxide solution.[21][24]
Chromatographic Purity and Enantiomeric Separation
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity and assay of phenylephrine HCl in pharmaceutical formulations.[25][26][27][28] Due to its polar nature, specialized columns or mobile phase modifiers may be required to achieve adequate retention.[25][26]
-
Chiral HPLC: To confirm the enantiomeric purity, chiral HPLC methods are essential. These methods utilize a chiral stationary phase that differentially interacts with the (R) and (S) enantiomers, allowing for their separation and quantification.[29]
Polarimetry: Confirming Stereochemical Integrity
Polarimetry is a fundamental technique for verifying the stereochemical identity of this compound. The specific rotation is a characteristic physical constant for a chiral compound and is a critical quality control parameter.[12]
Mechanism of Action and Structure-Activity Relationship (SAR)
The pharmacological effects of phenylephrine are a direct result of its interaction with α1-adrenergic receptors.[4][30] This interaction initiates a signaling cascade within vascular smooth muscle cells, leading to vasoconstriction.
Caption: Phenylephrine's Mechanism of Action
The structure-activity relationship of phenylephrine and related compounds reveals several key principles:
-
The Phenyl Ring: The hydroxyl group at the meta-position is critical for α1-agonist activity. The absence of a para-hydroxyl group, as seen in catecholamines like norepinephrine, reduces its susceptibility to metabolism by catechol-O-methyltransferase (COMT), prolonging its duration of action.[31]
-
The Ethanolamine Side Chain: The β-hydroxyl group in the correct (R) configuration is essential for potent agonist activity.[32]
-
The Amino Group: A secondary amine, as in phenylephrine, contributes to its direct-acting sympathomimetic properties.[32] The size of the substituent on the nitrogen atom influences the selectivity for α versus β receptors.[7][32]
Experimental Protocols
Protocol for HPLC Assay of Phenylephrine HCl
This protocol provides a general guideline. Method validation and optimization are essential for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).[27]
-
Flow Rate: Typically 1.0 mL/min.[27]
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).[27]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration.
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration similar to the sample.
-
Injection Volume: 20 µL.[27]
-
Analysis: Inject the standard and sample solutions and compare the peak areas to calculate the assay.
Protocol for Chiral HPLC Separation
-
Column: A chiral stationary phase column designed for amine separation (e.g., a cyclodextrin-based column).[29]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol, often with a small amount of an amine modifier.
-
Flow Rate: Adjusted for optimal separation.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[29]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the racemic mixture and the sample to identify the peaks corresponding to the (R) and (S) enantiomers and determine the enantiomeric purity.
Conclusion
The therapeutic efficacy of this compound is a testament to the profound importance of molecular structure and stereochemistry in drug design and function. Its specific three-dimensional arrangement is the key to its selective and potent interaction with α1-adrenergic receptors. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this vital active ingredient. This guide provides a foundational framework for researchers and professionals, empowering them with the knowledge to confidently work with and innovate upon this important therapeutic agent.
References
- 1. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. remixeducation.in [remixeducation.in]
- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-Phenylephrine Hydrochlorid | 61-76-7 [chemicalbook.com]
- 10. This compound | C9H14ClNO2 | CID 67108212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7 [m.chemicalbook.com]
- 12. ACTTR Inc. - Optical Rotation Angle of Common Materials [acttr.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Phenylephrine(59-42-7) IR Spectrum [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. hmdb.ca [hmdb.ca]
- 18. Phenylephrine(59-42-7) 1H NMR [m.chemicalbook.com]
- 19. hmdb.ca [hmdb.ca]
- 20. (R)-Phenylephrine Hydrochlorid(61-76-7) 1H NMR [m.chemicalbook.com]
- 21. tijer.org [tijer.org]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 24. mjcce.org.mk [mjcce.org.mk]
- 25. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 26. helixchrom.com [helixchrom.com]
- 27. bepls.com [bepls.com]
- 28. glsciences.com [glsciences.com]
- 29. Sigma-Aldrich [sigmaaldrich.com]
- 30. droracle.ai [droracle.ai]
- 31. derangedphysiology.com [derangedphysiology.com]
- 32. pharmacy180.com [pharmacy180.com]
(R)-(-)-Phenylephrine HCl: A Technical Guide to Adrenergic Receptor Subtype Binding Affinity
Aimed at Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Phenylephrine hydrochloride, a synthetic sympathomimetic amine, is a well-established pharmacological agent primarily used as a nasal decongestant and a vasopressor.[1] Its therapeutic effects are mediated through interactions with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are the natural targets for the catecholamines norepinephrine and epinephrine.[2][3][4] A granular understanding of phenylephrine's binding affinity for the various adrenergic receptor subtypes is crucial for a comprehensive grasp of its mechanism of action, predicting its physiological outcomes, and guiding the development of more selective therapeutic agents.
This in-depth technical guide provides a detailed analysis of the binding profile of (R)-(-)-Phenylephrine HCl across the primary adrenergic receptor subtypes. We will explore the quantitative measures of affinity, the experimental methodologies employed for their determination, and the downstream signaling cascades initiated by receptor activation, all substantiated by authoritative scientific sources.
Adrenergic Receptors: A Brief Overview
Adrenergic receptors are categorized into two main families: alpha (α) and beta (β), which are further subdivided.[3]
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq proteins.[5][6][7] Their activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][8] This cascade ultimately results in an increase in intracellular calcium levels.[5]
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are typically associated with Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[9]
-
β-Adrenergic Receptors (β1, β2, β3): These receptors couple to Gs proteins, and their activation stimulates adenylyl cyclase, causing an increase in cAMP production.
Phenylephrine is widely recognized as a selective α1-adrenergic receptor agonist.[1][4][5][10]
Binding Affinity Profile of this compound
The affinity of a ligand for its receptor is a key determinant of its potency and selectivity. This is commonly expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound for various human adrenergic receptor subtypes. It is important to acknowledge that Ki values can differ between studies due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) of this compound for Human Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1A-Adrenergic | 977 |
| α1B-Adrenergic | 1,480 |
| α1D-Adrenergic | 1,380 |
| α2A-Adrenergic | >10,000 |
| α2B-Adrenergic | >10,000 |
| α2C-Adrenergic | >10,000 |
| β1-Adrenergic | >10,000 |
| β2-Adrenergic | >10,000 |
Note: Data is compiled from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL. The affinity for α2 and β subtypes is significantly lower, often reported as having minimal to no activity.[1][11]
The data clearly demonstrates that this compound has a pronounced selectivity for the α1-adrenergic receptor subtypes over α2 and β subtypes.[1][12] Within the α1 family, it binds to all three subtypes, which are involved in vasoconstriction.[2][7]
Mechanism of Action: The α1-Adrenergic Signaling Pathway
The binding of phenylephrine to α1-adrenergic receptors triggers a well-defined signaling cascade, which is fundamental to its physiological effects.[2]
Figure 1: Phenylephrine-induced α1-adrenergic receptor signaling cascade.
Upon binding, phenylephrine induces a conformational change in the α1-adrenergic receptor, leading to the activation of the Gq protein.[5] This, in turn, activates phospholipase C (PLC).[5][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG.[2][5][8] IP3 diffuses to the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[5] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which phosphorylates downstream targets, leading to cellular responses like smooth muscle contraction.[2][13]
Experimental Protocol: Radioligand Binding Assay for Affinity Determination
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[14] This is typically done through a competitive binding experiment.[15]
Objective: To determine the inhibition constant (Ki) of this compound for a specific adrenergic receptor subtype (e.g., α1A) expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., HEK293, CHO) recombinantly expressing the human α1A-adrenergic receptor.[16]
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist, such as [³H]-Prazosin for α1 receptors.[4][17]
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[17]
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM propranolol for β receptors).[15]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Assay Setup:
-
Incubation:
-
Termination and Filtration:
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Determine the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][19][20]
-
Figure 2: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a selective agonist for α1-adrenergic receptors, with a significantly higher binding affinity for this subfamily compared to α2 or β-adrenergic receptors. This selectivity is the cornerstone of its clinical applications. The precise quantification of its binding affinity through methods like competitive radioligand binding assays is essential for its pharmacological profiling and for the development of new drugs. A thorough understanding of its binding characteristics and the associated signaling pathways provides a solid foundation for predicting its physiological effects and for designing novel therapeutics with enhanced selectivity and efficacy.
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. droracle.ai [droracle.ai]
- 13. ALPHA-1 ADRENORECEPTORS MODULATE GABA RELEASE ONTO VENTRAL TEGMENTAL AREA DOPAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: (R)-(-)-Phenylephrine HCl Solution for In Vitro Cell Culture
Introduction: The Pharmacological Significance and In Vitro Application of (R)-(-)-Phenylephrine HCl
(R)-(-)-Phenylephrine hydrochloride (HCl) is a potent and selective α1-adrenergic receptor agonist that is integral to cardiovascular research and drug development.[1][2][3] As a synthetic sympathomimetic amine, it structurally mimics endogenous catecholamines like norepinephrine, enabling the targeted stimulation of α1-adrenergic receptors.[3][4] These receptors are predominantly located on the smooth muscle of blood vessels and in various other tissues, including the heart.[3][4] In the context of in vitro cell culture, phenylephrine is an invaluable tool for inducing cellular responses that mimic physiological and pathophysiological processes. It is widely used to study vasoconstriction, cardiac hypertrophy, and the intricate signaling pathways that govern these events.[5] For instance, in primary cardiomyocyte cultures, phenylephrine is a classic agent for inducing hypertrophic growth, providing a robust model to screen for therapeutic compounds.[6] This guide provides a comprehensive framework for the preparation, storage, and application of this compound solutions to ensure reproducible and reliable results in your cell culture experiments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 61-76-7 | [1][7][8][9] |
| Molecular Formula | C₉H₁₃NO₂·HCl | [7] |
| Molecular Weight | 203.67 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 143-145 °C | [7] |
| Solubility | Freely soluble in water (≥10 g/100 mL at 21°C) and ethanol. | [7][8][10][11] |
| pH (1% w/v solution) | 4.5 - 5.5 | [7][12] |
| Storage Temperature | 2-8°C (for solid powder) | [7][8] |
Mechanism of Action: The α1-Adrenergic Signaling Cascade
This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This binding initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[3][4] The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC).[3][4]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃, being a soluble molecule, diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[3][4] The resulting elevation in intracellular calcium, in conjunction with DAG's activation of protein kinase C (PKC), culminates in a cascade of downstream cellular events, including smooth muscle contraction and the activation of hypertrophic signaling pathways in cardiomyocytes.[3][13]
References
- 1. keyorganics.net [keyorganics.net]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 5. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (R)-Phenylephrine Hydrochlorid | 61-76-7 [chemicalbook.com]
- 8. (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7 [m.chemicalbook.com]
- 9. (R)-Phenylephrine Hydrochloride | 61-76-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. R-Phenylephrine Hydrochloride CAS 61-76-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Vasoconstriction with (R)-(-)-Phenylephrine HCl in Isolated Arteries
Abstract
This comprehensive guide provides a detailed protocol for inducing and quantifying vasoconstriction in isolated arterial segments using (R)-(-)-Phenylephrine HCl (Phenylephrine). Phenylephrine is a potent and selective α1-adrenergic receptor agonist, making it an indispensable tool in cardiovascular research for investigating vascular smooth muscle physiology, drug screening, and the pathophysiology of vascular diseases.[1][2][3] This document offers an in-depth exploration of the underlying pharmacological principles, a step-by-step experimental workflow from tissue isolation to data analysis, and critical insights for ensuring data integrity and reproducibility. The protocols and technical information are designed for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Introduction: The Pharmacology of Phenylephrine-Induced Vasoconstriction
This compound is a sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors, which are predominantly located on the vascular smooth muscle cells of arteries and veins.[1][3][4] Its selectivity for α1-receptors over α2- or β-adrenergic receptors makes it a precise tool for studying vascular tone regulation.[2]
Mechanism of Action
The vasoconstrictor effect of phenylephrine is initiated by its binding to α1-adrenergic receptors on vascular smooth muscle cells. This binding activates a Gq protein-coupled signaling cascade.[1] The key downstream events are as follows:
-
Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]
This signaling pathway underscores the utility of phenylephrine in probing the integrity and responsiveness of the vascular contractile machinery.
Experimental Protocol: Isolated Artery Vasoconstriction Assay
This protocol details the use of an isolated organ bath system to measure the isometric contraction of rat thoracic aorta rings in response to phenylephrine.[5][6]
Required Materials and Reagents
Equipment:
-
Isolated Organ Bath System (water-jacketed, with aeration)[5][7]
-
Isometric Force Transducer and Data Acquisition System (e.g., PowerLab)[5][6][8]
-
Dissecting microscope
-
Surgical instruments (forceps, scissors)
-
Micrometer
-
pH meter
-
Analytical balance
Reagents:
-
This compound
-
Acetylcholine Chloride
-
Potassium Chloride (KCl)
-
Krebs-Henseleit Solution (Physiological Salt Solution - PSS)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Distilled, deionized water
Preparation of Krebs-Henseleit Solution
A freshly prepared Krebs-Henseleit solution is crucial for maintaining tissue viability.[8] The composition is provided in Table 1.
| Component | Molar Concentration (mM) | Grams per Liter (g/L) |
| NaCl | 118.4 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.373 |
| MgSO₄·7H₂O | 1.2 | 0.296 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.1 |
| D-Glucose | 11.1 | 2.0 |
| Table 1: Composition of Krebs-Henseleit Solution. [9] |
Preparation Steps:
-
Dissolve all salts except for NaHCO₃ and CaCl₂ in approximately 900 mL of distilled water.
-
Continuously aerate the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 15 minutes.[8][9] This is critical for oxygenation and to establish the bicarbonate buffering system.
-
Add the CaCl₂ and stir until fully dissolved.
-
Finally, add the NaHCO₃ slowly while stirring to prevent precipitation.
-
Adjust the final volume to 1 liter with distilled water.
-
The final pH of the solution should be approximately 7.4 when continuously gassed with carbogen at 37°C.[8][9]
Step-by-Step Experimental Workflow
Step 1: Tissue Dissection and Preparation
-
Humanely euthanize a rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Open the thoracic cavity and carefully dissect the thoracic aorta, placing it immediately into a petri dish containing cold Krebs-Henseleit solution.
-
Under a dissecting microscope, gently remove adherent connective and adipose tissue.[10]
-
Cut the aorta into rings of approximately 2-4 mm in length.[6][8] Take care to avoid stretching or damaging the vessel.
-
For endothelium-denuded studies: Gently rub the luminal surface of the ring with a fine wire or wooden stick to remove the endothelial layer.[6]
Step 2: Mounting and Equilibration
-
Mount each aortic ring on two stainless steel wires or pins in the organ bath chamber filled with Krebs-Henseleit solution.[4][8] One wire is fixed, and the other is connected to the isometric force transducer.
-
Maintain the organ bath at 37°C and continuously aerate with carbogen gas.[5][8]
-
Apply a resting tension to the tissue. For rat aorta, a tension of 1.5-2.0 grams is common. This should be determined empirically to place the tissue at its optimal length for contraction.
-
Allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue by replacing the Krebs solution every 15-20 minutes to remove metabolic waste products.[8]
Step 3: Quality Control - Viability and Endothelial Integrity Check
-
Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60-80 mM). This depolarizes the smooth muscle cells, causing contraction independent of receptor activation. A robust contraction confirms tissue viability. Wash the tissue thoroughly until it returns to baseline tension.
-
Endothelial Integrity Test: Pre-constrict the aortic ring with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add a single dose of acetylcholine (e.g., 1-10 µM).
-
Intact Endothelium: A relaxation of >80% of the pre-constriction indicates a healthy, functional endothelium.
-
Denuded Endothelium: A relaxation of <10% confirms the successful removal of the endothelium.[11]
-
-
Wash the tissue extensively and allow it to return to baseline before proceeding.
Step 4: Generating the Cumulative Concentration-Response Curve (CCRC)
-
Once a stable baseline is re-established, add phenylephrine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM or 10⁻⁹ M) and increase in half-log or full-log increments (e.g., 10⁻⁹, 3x10⁻⁹, 10⁻⁸, 3x10⁻⁸ M, etc.) up to a maximal concentration (e.g., 10⁻⁴ M).[12][13]
-
Add the next concentration only after the response to the previous concentration has reached a stable plateau.
-
Record the isometric tension continuously throughout the additions.
Data Analysis and Interpretation
The primary output is a concentration-response curve, which plots the contractile force (response) against the logarithm of the agonist (phenylephrine) concentration.
Data Normalization
To compare results between different tissues or experiments, raw contraction data (in grams or millinewtons) should be normalized. A common method is to express the response as a percentage of the maximal contraction induced by KCl.
EC50 Calculation
The potency of phenylephrine is quantified by its EC50 value, which is the molar concentration that produces 50% of the maximal response.[1][14]
-
Plot the normalized response (Y-axis) against the log of the phenylephrine concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a sigmoidal dose-response equation (variable slope), also known as the Hill equation.
-
Software such as GraphPad Prism is commonly used to perform this analysis and directly calculate the EC50 and the Hill slope.
Hill Equation: Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
Where:
-
Top: The maximal response plateau.
-
Bottom: The baseline response.
-
LogEC50: The logarithm of the EC50.
-
HillSlope: Describes the steepness of the curve.
-
X: The logarithm of the agonist concentration.
| Parameter | Description | Typical Value Range (Rat Aorta) |
| Emax | Maximal contractile response to Phenylephrine. | Varies with experimental conditions. |
| EC50 | Molar concentration for 50% of maximal response. | ~10⁻⁷ to 10⁻⁶ M |
| pEC50 | The negative logarithm of the EC50 (-log[EC50]). | ~6.0 - 7.0 |
| Table 2: Key Pharmacological Parameters from the Concentration-Response Curve. |
Troubleshooting and Best Practices
-
No response to KCl: The tissue may be non-viable. Ensure proper dissection technique, use fresh Krebs solution, and maintain correct temperature and aeration.
-
Slow or weak response to Phenylephrine: The tissue may be unhealthy, or the resting tension may be suboptimal. Re-evaluate the equilibration protocol and applied tension.
-
Variable responses: Ensure accurate pipetting and complete mixing of drugs in the organ bath. Check for leaks in the system or fluctuations in temperature.
-
Tissue viability: Isolated arterial preparations are typically viable for 6-9 hours.[2] Perform time control experiments to confirm tissue stability over the duration of your protocol.
Conclusion
The isolated artery organ bath technique, coupled with the selective α1-agonist phenylephrine, provides a robust and reproducible system for the pharmacological assessment of vascular function. By adhering to the detailed protocols for solution preparation, tissue handling, quality control, and data analysis outlined in this guide, researchers can obtain high-quality, reliable data on vasoconstrictor responses. This methodology is fundamental to advancing our understanding of vascular physiology and developing novel cardiovascular therapeutics.
References
- 1. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
A Validated HPLC-UV Method for the Quantification of (R)-(-)-Phenylephrine HCl in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of (R)-(-)-Phenylephrine Hydrochloride in human plasma. Phenylephrine, a widely used sympathomimetic amine, requires accurate measurement in biological matrices for pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1][2][3] The inherent challenges of quantifying this small, polar molecule are addressed through a meticulous protocol involving solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.[4][5] This document provides a comprehensive guide, from pre-analytical sample handling to full method validation according to international guidelines, ensuring reliability and reproducibility of results.
Introduction: The Rationale for Phenylephrine Quantification
(R)-(-)-Phenylephrine HCl is a synthetic amine, chemically described as (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol hydrochloride.[6] It functions as a potent α1-adrenergic receptor agonist, leading to vasoconstriction, and is primarily used as a nasal decongestant and as a vasopressor to treat hypotension.[7][8] Given its therapeutic applications, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining appropriate dosing regimens and ensuring patient safety.
The quantification of phenylephrine in biological fluids like plasma presents analytical challenges. It is a highly hydrophilic compound, which can result in poor retention on traditional reversed-phase HPLC columns.[4][5][8] Furthermore, concentrations in plasma after therapeutic doses can be low, necessitating a sensitive and selective analytical method.[2][9] This guide details a complete workflow designed to overcome these challenges, providing a self-validating system for trustworthy bioanalysis.
Pre-Analytical Stage: Preserving Sample Integrity
The reliability of any bioanalytical method begins with proper sample handling. Errors at this stage are irreversible and compromise the validity of the final data.
2.1. Biological Matrix Selection and Collection Human plasma is the preferred matrix for most pharmacokinetic studies.
-
Collection: Whole blood should be collected in tubes containing an anticoagulant, such as K2-EDTA.
-
Processing: Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection to minimize cellular degradation and potential analyte instability.
2.2. Sample Stability and Storage Phenylephrine is susceptible to degradation, particularly from light and oxidation.[10][11][12]
-
Short-Term Storage: Processed plasma samples should be kept on ice and protected from light.
-
Long-Term Storage: For storage longer than a few hours, samples must be frozen and maintained at -60°C or lower.[13] Multiple studies have demonstrated phenylephrine's stability in solution for extended periods when stored appropriately, but it is crucial to perform stability assessments as part of method validation.[11][14][15][16]
Sample Preparation: The Foundation of Selectivity
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, removing endogenous components like proteins and phospholipids that can interfere with the analysis and damage the HPLC column.[17][18][19] While several techniques exist, their efficacy varies significantly.
-
Protein Precipitation (PPT): This is a rapid and straightforward method involving the addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[17][20][21] However, it is a non-selective technique that leaves many endogenous components in the supernatant, which can lead to significant matrix effects, especially in highly sensitive LC-MS/MS analyses.[9]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous phase, the charge state of phenylephrine can be manipulated to facilitate its extraction into an organic solvent.[22] This method yields a cleaner sample than PPT but can be labor-intensive and requires significant volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE offers the most effective clean-up by utilizing a solid sorbent to selectively adsorb the analyte, while interferences are washed away.[9][18] For a polar, basic compound like phenylephrine, a cation-exchange or a mixed-mode SPE cartridge is highly effective. SPE provides the highest recovery and concentration factor, resulting in the cleanest extracts and minimizing matrix interference.[23][24]
For this protocol, Solid-Phase Extraction is the recommended method due to its superior selectivity and ability to produce clean extracts suitable for reliable quantification.
Protocol 3.1: Solid-Phase Extraction (SPE) of Phenylephrine from Plasma
This protocol is optimized for a standard mixed-mode cation-exchange SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Causality: This step activates the sorbent's functional groups and ensures a reproducible chromatographic environment.
-
Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry. Causality: This step adjusts the pH of the sorbent to match the loading conditions, ensuring optimal retention of the analyte.
-
Sample Loading: Mix 500 µL of plasma sample with 500 µL of 25 mM ammonium acetate buffer (pH 6.0). Load the entire 1 mL mixture onto the SPE cartridge. Allow the sample to pass through slowly (approx. 1 mL/min). Causality: At pH 6.0, the secondary amine of phenylephrine is protonated, facilitating strong retention on the cation-exchange sorbent.
-
Washing:
-
Wash 1: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.0) through the cartridge to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences. Causality: These wash steps selectively remove interfering compounds without eluting the analyte, leading to a cleaner final extract.
-
-
Elution: Elute the phenylephrine from the cartridge by passing 1 mL of 5% formic acid in methanol. Collect the eluate. Causality: The acidic and high organic content of the elution solvent neutralizes the charge on the analyte and disrupts the hydrophobic interactions, releasing the phenylephrine from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase. This step effectively concentrates the sample five-fold.
HPLC-UV Method and Analytical Workflow
The following chromatographic conditions have been optimized for the separation and quantification of phenylephrine.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV-Vis detector | Provides reliable and reproducible performance for routine analysis. |
| Column | Luna® 5µm C18, 250 x 4.6 mm[10] | A robust, general-purpose C18 column. The specified mobile phase ensures adequate retention for the polar analyte. |
| Mobile Phase | 5 mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v)[10] | The acidic buffer ensures phenylephrine is in its protonated, more polar form, while the methanol content provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min[6][10] | Provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C[10] | Ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations. |
| Injection Volume | 20 µL[6][25] | A standard volume suitable for achieving desired sensitivity without overloading the column. |
| Detection Wavelength | 272 nm[10] | Phenylephrine exhibits significant absorbance at this wavelength, providing good sensitivity. |
| Run Time | 10 minutes | Allows for elution of the analyte and any late-eluting components from the matrix. |
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working stock solutions into blank human plasma to prepare a series of at least six non-zero concentration levels. A typical range might be 10 - 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate stock solution weighing to ensure accuracy.[13]
Analytical Workflow Diagram
The entire process from sample receipt to final concentration determination is outlined below.
Caption: Overall experimental workflow for phenylephrine quantification.
Method Validation: Ensuring a Fit-for-Purpose Assay
A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose.[1][26] The validation protocol described here is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[27][28][29][30][31]
Protocol 5.1: Method Validation Experiments
-
Selectivity: Analyze at least six different batches of blank human plasma. The chromatograms should be free of any interfering peaks at the retention time of phenylephrine.
-
Linearity and Range: Analyze the calibration curve standards (from the lowest to the highest concentration) in triplicate. Plot the peak area response against the nominal concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision:
-
Analyze six replicates of the LQC, MQC, and HQC samples on the same day (intra-day or within-run precision and accuracy).
-
Repeat this analysis on at least three different days (inter-day or between-run precision and accuracy).
-
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Compare the mean peak area of phenylephrine in extracted plasma samples (n=6) at LQC, MQC, and HQC levels to the mean peak area of unextracted standards (analyte spiked into the mobile phase) at the same concentrations.
-
Stability: Evaluate the stability of phenylephrine in plasma under various conditions by analyzing QC samples (n=3) and comparing the results to freshly prepared samples.
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample preparation time (e.g., 4-6 hours).
-
Long-Term Stability: After storage at -60°C for an extended period (e.g., 30 days).
-
Post-Preparative (Autosampler) Stability: In the reconstituted extract stored in the autosampler (e.g., for 24 hours at 4°C).
-
Table 2: Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria (based on FDA/EMA Guidelines)[1][27][31] |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LOQ). |
| Precision (%CV or %RSD) | Should not exceed 15% (20% at LOQ). |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound in human plasma. The protocol emphasizes robust sample preparation using solid-phase extraction to ensure sample cleanliness and analytical selectivity. The detailed chromatographic conditions and rigorous validation plan, grounded in regulatory guidelines, establish this method as a reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies involving phenylephrine.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of phenylephrine in plasma: initial data about the concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. helixchrom.com [helixchrom.com]
- 6. bepls.com [bepls.com]
- 7. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylephrine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of phenylephrine stability in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. extraction of drug from biological matrix.pptx [slideshare.net]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 24. High-performance liquid chromatographic determination of phenylephrine in human serum with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iieta.org [iieta.org]
- 26. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 27. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. tandfonline.com [tandfonline.com]
- 29. ema.europa.eu [ema.europa.eu]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. fda.gov [fda.gov]
Application Notes & Protocols: Utilizing (R)-(-)-Phenylephrine HCl in Animal Models of Hypotension
Introduction: The Role of (R)-(-)-Phenylephrine in Hypotension Research
(R)-(-)-Phenylephrine Hydrochloride (HCl) is a potent and selective alpha-1 (α1) adrenergic receptor agonist, widely employed in both clinical and preclinical settings.[1][2][3] Its primary pharmacological action is to induce vasoconstriction, leading to a subsequent increase in systemic vascular resistance and a rise in arterial blood pressure.[4] This makes it an invaluable tool for researchers studying cardiovascular physiology and pathophysiology, particularly in the context of hypotension—a critical condition characterized by abnormally low blood pressure that can arise from sepsis, anesthesia, or hemorrhage.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective use of (R)-(-)-Phenylephrine HCl in animal models of hypotension. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower robust and reproducible experimental design. We will cover the molecular mechanism, practical considerations for drug preparation, detailed protocols for inducing and treating hypotension in a rodent model, and methods for accurate hemodynamic monitoring.
Molecular Pharmacology of (R)-(-)-Phenylephrine
Mechanism of Action: Selective α1-Adrenergic Agonism
(R)-(-)-Phenylephrine functions as a direct-acting sympathomimetic, mimicking the effects of endogenous catecholamines like norepinephrine at a specific subset of receptors.[1][3] It exhibits high selectivity for α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located predominantly on the vascular smooth muscle cells of arterioles and veins.[3][5] Its activity at alpha-2 or beta-adrenergic receptors is minimal, which is a key experimental advantage when seeking to isolate the physiological effects of pure α1-mediated vasoconstriction.[3][6]
Upon binding, phenylephrine stabilizes the α1-receptor in an active conformation, triggering the activation of the associated heterotrimeric Gq protein.[3] This initiates a well-defined intracellular signaling cascade detailed below.
The α1-Adrenergic Signaling Pathway
The activation of the Gq protein by the phenylephrine-receptor complex sets off a chain of events culminating in smooth muscle contraction.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).[1][3]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding opens calcium channels, causing a rapid release of stored Ca2+ into the cytosol.[1][3]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for vasoconstriction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and a narrowing of the blood vessel lumen.
Drug Preparation, Stability, and Administration
Preparation of this compound Solution
Proper preparation and storage of the drug solution are critical for experimental success. The chemical stability of phenylephrine can be influenced by the diluent, storage temperature, and light exposure.
Protocol: Solution Preparation
-
Recommended Diluent: Prepare a fresh solution of this compound in sterile 0.9% sodium chloride (saline).[7] This is the most common and well-validated vehicle.
-
Concentration: The target concentration will depend on the animal model, administration route, and desired dosage. A common stock concentration for intravenous infusion in rodents is 100 µg/mL.[8][9]
-
Example: To make a 100 µg/mL solution, dissolve 10 mg of this compound powder in 100 mL of sterile 0.9% saline.
-
-
pH Verification: The pH of the final solution should ideally be between 3.0 and 6.5 to ensure stability and efficacy.[7]
-
Aseptic Technique: Perform all dilutions under aseptic conditions (e.g., in a laminar flow hood) to prevent contamination, especially for intravenous administration.
Stability and Storage
While fresh preparation is always advised for optimal results, studies have evaluated the stability of phenylephrine solutions under various conditions.[7]
| Storage Condition | Container | Concentration | Stability Period | Key Finding | Source(s) |
| Room Temp (23-25°C), Light | PVC Bags | 100 µg/mL | Degrades >35% by day 138 | Unstable with light exposure. | [10] |
| Room Temp (23-25°C), Light | PVC Bags | 200-400 µg/mL | Stable for 60 days | Higher concentrations show better light stability. | [11][12] |
| Room Temp (23-25°C), Dark | PVC Bags | 100 µg/mL | Stable for at least 138 days | Protection from light is critical for long-term stability. | [10] |
| Refrigerated (3-5°C) | Polypropylene Syringes | 100 µg/mL | Stable for at least 30 days | Refrigeration is a reliable storage method. | [8][9] |
Causality Insight: The degradation of phenylephrine, particularly when exposed to light, underscores the importance of preparing solutions fresh or storing them in light-protected containers (e.g., amber vials or foil-wrapped syringes) if immediate use is not possible.
Routes of Administration
The choice of administration route is a critical experimental parameter that directly impacts the onset and duration of action.
-
Intravenous (IV): The preferred route for hypotension studies due to its rapid onset and predictable bioavailability, allowing for precise control over hemodynamic responses.[7] It is ideal for administering bolus doses or continuous infusions to titrate blood pressure.
-
Intraperitoneal (IP): A common route in rodent studies, but absorption can be more variable and the onset of action is slower compared to IV.[7][13]
-
Subcutaneous (SC): Provides a slower, more sustained release, making it suitable for studies requiring prolonged α-adrenergic stimulation rather than acute reversal of hypotension.[7] Osmotic minipumps can be implanted subcutaneously for continuous delivery.[7]
Experimental Protocols for Hypotension Models
Ethical Considerations in Animal Research
All experimental procedures must be conducted in accordance with institutional and national guidelines for animal welfare. Researchers must adhere to the principles of the 3Rs: Replacement (using alternatives where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal pain and distress).[14][15][16] Personnel must be thoroughly trained in animal handling, anesthesia, surgical procedures, and humane endpoints.[17]
Model Selection: Endotoxin-Induced Hypotension (Septic Shock Model)
This protocol will focus on a rat model of septic shock induced by endotoxin (lipopolysaccharide, LPS), which mimics key cardiovascular features of clinical sepsis.[18] Administration of LPS from gram-negative bacteria triggers a systemic inflammatory response, leading to vasodilation and profound hypotension.[18][19]
Protocol 1: Induction of Endotoxic Shock in Rats
Objective: To induce a stable state of hypotension (e.g., a 40-50% drop in Mean Arterial Pressure) using LPS.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)[20][21]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 0.9% saline
-
Surgical tools for catheterization
-
Arterial and venous catheters
Procedure:
-
Anesthesia: Anesthetize the rat using the chosen method. Anesthesia depth must be sufficient to prevent pain but light enough to maintain cardiovascular reflexes. Note that anesthetics themselves can cause hypotension, so a stable baseline is crucial.[20][22]
-
Catheterization: Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure monitoring.[23] This is the "gold standard" for accurate, continuous measurement. Implant a second catheter into a major vein (e.g., jugular or femoral vein) for administration of LPS and phenylephrine.
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters (Blood Pressure, Heart Rate) are consistent.
-
Baseline Recording: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 10-15 minutes.
-
LPS Administration: Administer a bolus of LPS intravenously. The dose required can vary between LPS batches and rat strains; a typical starting dose is 5-15 mg/kg.[19] A pilot study to determine the optimal dose is highly recommended.
-
Monitoring Hypotension: Continuously monitor MAP. Hypotension typically develops over 30-90 minutes.[23] The experiment proceeds to the treatment phase once MAP has decreased to the target level (e.g., 50% of baseline) and remained stable for 10-15 minutes.
Protocol 2: Phenylephrine Administration and Hemodynamic Monitoring
Objective: To reverse LPS-induced hypotension and restore MAP to baseline levels.
Materials:
-
Prepared this compound solution (e.g., 100 µg/mL)
-
Infusion pump (for continuous infusion) or syringes (for bolus)
-
Blood pressure transducer and data acquisition system
Procedure:
-
Confirm Hypotensive State: Ensure the animal is in a stable hypotensive state as described in Protocol 1.
-
Phenylephrine Administration: Administer phenylephrine via the venous catheter. Two common methods are:
-
Bolus Dosing: Administer small, incremental boluses (e.g., 1-10 µg/kg) and observe the pressor response. This is useful for generating dose-response curves.[7]
-
Continuous Infusion: Start a continuous IV infusion at a low rate (e.g., 0.25-1 µg/kg/min) and titrate the rate upwards every 15-20 minutes until the target MAP is achieved.[24][25][26] This method mimics clinical use and provides a more stable MAP.
-
-
Continuous Monitoring: Continuously record MAP, systolic pressure, diastolic pressure, and HR throughout the administration period and for at least 30-60 minutes after the target MAP is reached or the infusion is stopped.
-
Data Collection: Record all hemodynamic parameters before, during, and after administration until they return to a stable state.[7]
Data Interpretation and Expected Outcomes
Typical Hemodynamic Responses
Upon administration of phenylephrine, researchers should observe a dose-dependent increase in blood pressure.
| Parameter | Expected Response | Scientific Rationale |
| Mean Arterial Pressure (MAP) | Significant, dose-dependent increase. | α1-mediated vasoconstriction increases total peripheral resistance, directly elevating MAP.[13][27] |
| Systolic/Diastolic Pressure | Increase. | Both components of blood pressure rise due to systemic vasoconstriction.[4] |
| Heart Rate (HR) | Decrease (Reflex Bradycardia). | The rise in blood pressure is sensed by baroreceptors, triggering a vagal reflex that slows the heart rate to compensate.[4][6] |
| Stroke Volume (SV) | Variable; may increase. | Phenylephrine can increase venous return (preload) by constricting veins, which may lead to an increase in stroke volume, particularly in hypotensive states.[13][27] |
Recommended Dosage Ranges in Rodents
Dosages must be determined empirically for each specific experimental setup. The following table provides starting ranges based on published literature.
| Route | Animal | Dosage Range | Application | Source(s) |
| IV (Bolus) | Rodent | 1 - 10 µg/kg | Dose-response curve generation | [7] |
| IV (Infusion) | Rodent | 0.25 - 5 µg/kg/min | Titration to a target blood pressure | [24][25][26] |
| IP | Mouse | 1 - 10 mg/kg | Slower onset pressor response | [13] |
Troubleshooting
-
No/Diminished Pressor Response:
-
Excessive Bradycardia:
-
Cause: Over-administration of phenylephrine, leading to an excessive baroreflex response.
-
Solution: Reduce the infusion rate or the size of subsequent bolus doses. Titrate more slowly.
-
-
High Variability in Blood Pressure Readings:
-
Cause: Anesthesia level is too light, or the animal is experiencing surgical stress.
-
Solution: Ensure adequate and stable anesthesia. Allow for a longer stabilization period post-surgery.
-
Cause: For non-invasive methods (tail-cuff), stress or incorrect cuff placement can cause variability.[28]
-
Solution: Acclimate animals to the restraint and procedure. Ensure proper cuff size and placement.[29]
-
References
- 1. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 2. What is Phenylephrine Hydrochloride used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Stability of phenylephrine hydrochloride injection in polypropylene syringes. | Semantic Scholar [semanticscholar.org]
- 9. Stability of phenylephrine hydrochloride injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate [frontiersin.org]
- 14. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 15. Ethical considerations regarding animal experimentation | Journal of Preventive Medicine and Hygiene [jpmh.org]
- 16. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endotoxin-induced shock in the rat. A role for C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sevoflurane pretreatment inhibits endotoxin-induced shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Open Veterinary Journal [openveterinaryjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A rat model of septic shock using live <i>Escherichia coli</i> and response to Noradrenaline - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 24. Cardiovascular and respiratory effects of incremental doses of dopamine and phenylephrine in the management of isoflurane-induced hypotension in cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. avmajournals.avma.org [avmajournals.avma.org]
- 26. avmajournals.avma.org [avmajournals.avma.org]
- 27. Assessment of central hemodynamic effects of phenylephrine: an animal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
Application Note & Protocols: Measuring Alpha-1 Adrenergic Receptor Activation by (R)-(-)-Phenylephrine HCl Using In Vitro Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of alpha-1 adrenergic receptor activation. The alpha-1 adrenergic receptor, a member of the Gq-coupled G protein-coupled receptor (GPCR) family, is a critical target in cardiovascular and neurological drug discovery. We detail the mechanism of action of the selective alpha-1 agonist, (R)-(-)-Phenylephrine HCl, and present two robust, validated in vitro protocols for measuring its activity: a kinetic Calcium Mobilization Assay and a cumulative IP-One Accumulation Assay. These methods provide the necessary tools for agonist potency determination, antagonist screening, and detailed pharmacological characterization.
Introduction to Alpha-1 Adrenergic Receptor Signaling
The alpha-1 (α₁) adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the sympathetic nervous system.[1] Its activation by endogenous catecholamines like norepinephrine leads to physiological responses, most notably the contraction of smooth muscle in blood vessels, resulting in vasoconstriction and blood pressure regulation.[1][2] Consequently, compounds modulating α₁ receptor activity are of significant therapeutic interest.
The α₁ receptor is canonically coupled to the Gq heterotrimeric G protein.[1][3] Agonist binding initiates a well-defined intracellular signaling cascade that serves as the basis for in vitro functional assays. This compound is a synthetic sympathomimetic amine that acts as a potent and selective agonist for α₁-adrenergic receptors, making it an ideal tool compound for assay development and validation.[4] Its mechanism involves direct stimulation of the receptor, triggering the Gq pathway with minimal activity at other adrenergic receptors.[5][6]
This guide provides detailed, field-proven protocols to empower researchers to reliably quantify α₁ receptor activation, facilitating high-throughput screening and lead optimization efforts.
The Gq Signaling Cascade: From Receptor to Second Messenger
Understanding the signaling pathway is fundamental to selecting and designing an appropriate assay. The activation of the α₁-adrenergic receptor by an agonist like phenylephrine initiates the following sequence of events:
-
G Protein Activation: The agonist-bound receptor undergoes a conformational change, activating the associated Gq protein.[5]
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[1][5]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][5]
-
Intracellular Calcium Release: IP₃, being soluble, diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1][5][7] This rapid, transient increase in intracellular Ca²⁺ is a direct and measurable consequence of receptor activation.
-
PKC Activation: Concurrently, DAG remains in the cell membrane and, along with the elevated Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response.
-
IP-1 Accumulation: IP₃ is rapidly metabolized into a series of less active inositol phosphates, eventually leading to the more stable metabolite, myo-inositol 1 phosphate (IP-1). The accumulation of IP-1 serves as a robust, integrated measure of the entire pathway's activation.[8]
This cascade offers two primary nodes for measurement: the transient flux of intracellular calcium and the cumulative buildup of IP-1.
Caption: The α₁-adrenergic Gq signaling cascade.
Assay Selection: Calcium Mobilization vs. IP-1 Accumulation
Choosing the appropriate assay depends on the experimental goals, available instrumentation, and the nature of the compounds being screened.
| Feature | Calcium Mobilization Assay | IP-1 Accumulation Assay |
| Principle | Measures transient increase in intracellular [Ca²⁺].[7][9] | Measures accumulation of a stable IP₃ metabolite (IP-1).[8][10] |
| Readout Type | Kinetic (fast, transient signal) | Endpoint (cumulative signal) |
| Pros | High signal-to-background; rapid results; well-suited for HTS; captures real-time kinetics.[7] | Less susceptible to artifacts from fluorescent compounds or Ca²⁺ channel modulators; stable signal allows for flexible read times.[8] |
| Cons | Signal can be very brief; requires specialized kinetic plate readers (e.g., FLIPR, FlexStation); potential for false positives from compounds affecting Ca²⁺ homeostasis.[11] | Requires longer incubation times; may have a smaller assay window than calcium assays; often reliant on proprietary kit formats (e.g., HTRF). |
| Best For | Primary HTS, agonist/antagonist identification, rapid pharmacology. | Secondary screening, confirming Gq-coupling, SAR studies, screening compound libraries with potential for optical or calcium interference. |
Protocol 1: Functional Characterization via Calcium Mobilization
This protocol uses a fluorescent indicator dye to measure the increase in intracellular calcium concentration upon receptor activation.
Principle of the Assay: The cell-permeable dye Fluo-4 AM passively diffuses into cells, where intracellular esterases cleave the acetoxymethyl (AM) ester group.[12][13] This traps the active, calcium-sensitive Fluo-4 dye inside the cell. Upon binding to Ca²⁺ released from the ER, Fluo-4 exhibits a significant increase in fluorescence intensity, which is measured in real-time using a kinetic plate reader.[12][14][15]
Caption: Workflow for the Calcium Mobilization Assay.
Materials & Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human alpha-1A adrenergic receptor (e.g., GenScript, Cat. No. M00130).[16][17]
-
Culture Medium: Ham's F-12K with 10% FBS and a selection antibiotic (e.g., 400 µg/mL Geneticin).[17]
-
Assay Plate: 96- or 384-well black-walled, clear-bottom microplates, tissue culture treated.
-
Agonist: this compound (e.g., Sigma-Aldrich, Cat. No. P6126).
-
Antagonist: Prazosin HCl (e.g., Sigma-Aldrich, Cat. No. P7791).
-
Calcium Indicator: Fluo-4 AM (e.g., Thermo Fisher, Cat. No. F14201).[12]
-
Anion Transport Inhibitor: Probenecid (required for CHO cells to retain the dye).[9]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture CHO-α₁A cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed cells into the black-walled, clear-bottom assay plate at a density of 40,000–60,000 cells/well (for 96-well) or 15,000-25,000 cells/well (for 384-well). The optimal density should be determined to ensure a 90-100% confluent monolayer on the day of the assay.[9]
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Assay Execution
-
Prepare Dye Loading Buffer:
-
Prepare a 2.5 mM solution of Probenecid in Assay Buffer.
-
Create a 1 mM stock of Fluo-4 AM in anhydrous DMSO.
-
Just before use, dilute the Fluo-4 AM stock to a final concentration of 2-4 µM in the Assay Buffer containing Probenecid. Mix well.
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cell plate.
-
Immediately add 100 µL (96-well) or 25 µL (384-well) of the Dye Loading Buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature, protected from light.[9]
-
-
Prepare Compound Plate:
-
Agonist Mode: Prepare a 10-point, 3-fold serial dilution of Phenylephrine in Assay Buffer, starting from a top concentration of 1 mM. Prepare at 5x the final desired concentration.
-
Antagonist Mode: Prepare a serial dilution of Prazosin at 5x final concentration. The agonist (Phenylephrine) should be prepared separately at a concentration that gives ~80% of the maximal response (EC₈₀), also at 5x.
-
-
Measure Calcium Flux:
-
Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FlexStation® 3 or FLIPR® Tetra). Set the instrument to read fluorescence at Ex/Em = 494/516 nm.
-
Agonist Mode: a. Establish a stable baseline reading for 15-20 seconds. b. The instrument will automatically inject 25 µL (96-well) or 10 µL (384-well) of the Phenylephrine dilutions from the compound plate into the cell plate. c. Continue reading fluorescence kinetically for 90-120 seconds.
-
Antagonist Mode: a. Add the Prazosin dilutions to the cell plate and incubate for 15-20 minutes. b. Place the plate in the reader, establish a baseline, and then inject the EC₈₀ concentration of Phenylephrine. c. Continue reading for 90-120 seconds.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence peak height minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ for Phenylephrine (agonist mode) or the IC₅₀ for Prazosin (antagonist mode).
-
Protocol 2: Functional Characterization via IP-One Accumulation (HTRF)
This protocol measures the accumulation of IP-1, a stable downstream metabolite in the Gq pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).
Principle of the Assay: This is a competitive immunoassay.[18] IP-1 generated by the cells competes with a d2-labeled IP-1 tracer for binding to a specific anti-IP-1 antibody labeled with a Europium (Eu³⁺) cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. Therefore, a high concentration of cellular IP-1 leads to a low HTRF signal, and vice versa. The signal is inversely proportional to the IP-1 concentration.[19][20]
Caption: Workflow for the IP-One HTRF Assay.
Materials & Reagents
-
Cell Line & Culture Medium: As described in section 4.1.
-
Assay Plate: 384-well low-volume white microplates.
-
Agonist & Antagonist: As described in section 4.1.
-
Assay Kit: IP-One Gq HTRF Assay Kit (e.g., Revvity, Cat. No. 62IPAPEB).[19] The kit contains:
-
IP-1 d2 reagent (acceptor)
-
Anti-IP-1 Cryptate (donor)
-
IP-1 Standard
-
Stimulation and Lysis buffers
-
-
Reagent: Lithium Chloride (LiCl) is often included in the stimulation buffer to prevent IP-1 degradation.[8]
Step-by-Step Protocol
Day 1: Cell Seeding
-
Follow steps 1-3 from the calcium assay protocol (Section 4.2).
-
Seed CHO-α₁A cells into a 384-well white plate at a density of 10,000–20,000 cells/well in 10 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Assay Execution
-
Prepare Compounds:
-
Prepare 2x final concentration serial dilutions of Phenylephrine (agonist) or Prazosin (antagonist) in the kit's Stimulation Buffer.
-
-
Cell Stimulation:
-
Agonist Mode: Add 10 µL of the 2x Phenylephrine dilutions to the cells.
-
Antagonist Mode: Add 5 µL of 4x Prazosin dilutions, incubate for 15-20 minutes, then add 5 µL of 4x EC₈₀ Phenylephrine.
-
Seal the plate and incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Prepare IP-1 Standard Curve:
-
In empty wells of the same plate, prepare a standard curve using the IP-1 standard provided in the kit, following the manufacturer's instructions.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Following the stimulation period, add 5 µL of the IP-1 d2 reagent (prepared in Lysis Buffer) to all wells (including standards).
-
Add 5 µL of the Anti-IP-1 Cryptate reagent (prepared in Lysis Buffer) to all wells.
-
-
Final Incubation & Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, with dual emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.
-
-
Data Analysis:
-
Calculate the HTRF Ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the IP-1 concentration. Convert the raw ratio data using the formula: Delta F% = ((Standard 0 Ratio - Sample Ratio) / Standard 0 Ratio) * 100.
-
Use the IP-1 standard curve to convert sample ratios to nM concentrations of IP-1.
-
Plot the IP-1 concentration against the logarithm of the agonist/antagonist concentration and fit to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
-
Representative Data & Interpretation
The following table summarizes typical results obtained from both assays for the pharmacological characterization of this compound and the antagonist Prazosin at the human alpha-1A adrenergic receptor.
| Assay Type | Compound | Parameter | Expected Value (Range) |
| Calcium Mobilization | This compound | EC₅₀ | 10 - 100 nM |
| Prazosin HCl | IC₅₀ | 0.1 - 1.0 nM[21] | |
| IP-One Accumulation | This compound | EC₅₀ | 20 - 200 nM |
| Prazosin HCl | IC₅₀ | 0.2 - 2.0 nM |
Assay Validation: A robust and reliable assay should exhibit a Z'-factor > 0.5. It is critical to perform multiple independent experiments to ensure the reproducibility of the determined potency values.[22] Discrepancies in potency between the two assays are expected due to the different nature of the readouts (transient vs. cumulative). However, the rank order of potency for a series of compounds should remain consistent.
Conclusion
Both the calcium mobilization and IP-One accumulation assays are powerful, high-performance methods for quantifying the activation of the alpha-1 adrenergic receptor. The calcium assay offers a rapid, kinetic readout ideal for primary screening, while the IP-One HTRF assay provides a robust, cumulative endpoint less prone to certain compound artifacts, making it excellent for secondary screening and detailed pharmacological profiling. By leveraging these detailed protocols, researchers can confidently characterize the interaction of compounds like this compound with the alpha-1 adrenergic receptor, accelerating drug discovery programs targeting this important GPCR.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Alpha 1 Receptor - G-protein Coupled Receptors - Pharmacology for Physician Assistant [picmonic.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. genscript.com [genscript.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. PRAZOSIN (PD010017, IENZQIKPVFGBNW-UHFFFAOYSA-N) [probes-drugs.org]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of (R)-(-)-Phenylephrine HCl
A Guide to Principles, Protocols, and Method Validation for Pharmaceutical Analysis
Abstract
This technical guide provides comprehensive protocols for the quantitative determination of (R)-(-)-Phenylephrine Hydrochloride (PHE) using UV-Visible spectrophotometry. Two distinct, validated methods are presented to accommodate varying laboratory needs for sensitivity, specificity, and throughput. Method 1 details a direct UV spectrophotometric assay in an alkaline medium, leveraging the innate chromophoric properties of the PHE molecule for rapid analysis. Method 2 describes a more sensitive colorimetric approach based on an azo-coupling reaction, suitable for lower concentration samples. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and performance characteristics based on established validation parameters. This note is intended for researchers, quality control analysts, and drug development professionals seeking robust and reliable methods for PHE quantification.
Introduction
(R)-(-)-Phenylephrine Hydrochloride (PHE) is a synthetic sympathomimetic amine, structurally related to epinephrine, widely used in pharmaceutical formulations as a nasal decongestant and a vasopressor.[1] Its chemical structure, (R)-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride, features a substituted phenol ring which acts as a chromophore, making it amenable to analysis by UV-Visible spectrophotometry.[2][3]
Accurate and precise quantification of PHE in raw materials and finished products is critical for ensuring dosage uniformity, therapeutic efficacy, and patient safety. While chromatographic methods like HPLC are common, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for routine quality control.[4] The principle of this technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
This guide details two primary spectrophotometric approaches: a direct UV method that relies on the intrinsic absorbance of PHE and a colorimetric method that involves chemical derivatization to enhance sensitivity and specificity.
Method 1: Direct UV Spectrophotometry in Alkaline Medium
Principle of the Method
Direct UV spectrophotometry is the most straightforward method for PHE quantification. The analysis is performed in a strong alkaline medium, typically 1 M sodium hydroxide (NaOH). The highly alkaline environment causes the deprotonation of the phenolic hydroxyl group on the PHE molecule. This ionization extends the conjugated system of the benzene ring chromophore, resulting in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) to approximately 291 nm.[4][5][6] This shift is advantageous as it moves the analytical wavelength away from potential interferences from other excipients that commonly absorb in the lower UV region.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm matched quartz cuvettes.
-
Reagents and Standards:
-
(R)-(-)-Phenylephrine HCl Reference Standard (USP grade or equivalent)
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized or distilled water
-
Detailed Experimental Protocol
Step 1: Preparation of Solutions
-
1 M NaOH Solution (Solvent/Blank): Carefully dissolve 4.0 g of NaOH pellets in 80 mL of deionized water. Allow the solution to cool to room temperature, then transfer it to a 100 mL volumetric flask and dilute to the mark with water.
-
PHE Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the PHE reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 1 M NaOH. Mix thoroughly.
Step 2: Generation of Calibration Curve
-
Prepare a series of working standard solutions by pipetting 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the Stock Standard Solution into separate 10 mL volumetric flasks.
-
Dilute each flask to the mark with 1 M NaOH. This will yield concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the 1 M NaOH solution to zero the instrument (as the blank).
-
Measure the absorbance of each working standard solution at the λmax of approximately 291 nm.[4][5]
-
Plot a calibration curve of absorbance versus concentration (µg/mL). Determine the coefficient of determination (r²) and the linear regression equation (y = mx + c).
Step 3: Analysis of a Sample Formulation (e.g., Nasal Drops)
-
Accurately transfer a volume of the pharmaceutical formulation, equivalent to approximately 10 mg of PHE, into a 100 mL volumetric flask.
-
Dilute to volume with 1 M NaOH and mix well. This is the sample stock solution.
-
Further dilute this solution with 1 M NaOH to obtain a theoretical concentration that falls within the calibrated range (e.g., 40-60 µg/mL).
-
Measure the absorbance of the final diluted sample solution at 291 nm against the 1 M NaOH blank.
-
Calculate the concentration of PHE in the sample using the regression equation from the calibration curve.
Workflow Diagram
Caption: Workflow for direct UV spectrophotometric analysis of PHE.
Method 2: Colorimetric Determination via Azo-Coupling
Principle of the Method
This method offers enhanced sensitivity and specificity by converting the non-colored PHE molecule into a stable, intensely colored azo-dye. The reaction proceeds in three steps:
-
Diazotization: Sulphanilic acid is treated with sodium nitrite in an acidic medium (HCl) to form a diazonium salt.
-
Coupling: This unstable diazonium salt is immediately reacted with PHE in an alkaline medium (sodium carbonate).
-
Detection: The phenolic group of PHE acts as a coupling agent, leading to the formation of a yellow-colored azo compound, which is then quantified by measuring its absorbance in the visible region of the spectrum, typically around 441 nm.[7]
This derivatization allows for quantification at much lower concentrations compared to the direct UV method.
Instrumentation and Reagents
-
Instrumentation: UV-Visible spectrophotometer and 1 cm matched glass or quartz cuvettes.
-
Reagents and Standards:
-
This compound Reference Standard
-
Sulphanilic Acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Carbonate (Na₂CO₃)
-
Deionized or distilled water
-
Detailed Experimental Protocol
Step 1: Preparation of Reagents
-
PHE Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of PHE reference standard, dissolve in, and dilute to 100 mL with deionized water.
-
Sulphanilic Acid Solution (0.1% w/v): Dissolve 0.1 g of sulphanilic acid in 100 mL of deionized water.
-
Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of deionized water.
-
Hydrochloric Acid (1 M): Dilute 8.3 mL of concentrated HCl to 100 mL with deionized water.
-
Sodium Carbonate Solution (1 M): Dissolve 10.6 g of Na₂CO₃ in 100 mL of deionized water.
Step 2: Generation of Calibration Curve
-
Prepare working standard solutions with concentrations ranging from 0.2 to 20 µg/mL by appropriate dilution of the PHE Stock Standard Solution.
-
Into a series of 25 mL volumetric flasks, add aliquots of the working standards.
-
To each flask, add 1.0 mL of 1 M HCl, 1.0 mL of 0.1% sulphanilic acid, and 1.0 mL of 0.5% sodium nitrite. Swirl and let stand for 5 minutes to allow for diazotization.
-
Add 1.0 mL of 1 M sodium carbonate solution to make the medium alkaline for the coupling reaction. A yellow color will develop instantly.
-
Dilute each flask to the 25 mL mark with deionized water and mix well.
-
Prepare a reagent blank using the same procedure but with deionized water instead of the PHE standard.
-
Measure the absorbance of each standard at the λmax of 441 nm against the reagent blank.[7]
-
Plot a calibration curve of absorbance versus the final concentration (µg/mL) and determine the regression equation.
Step 3: Analysis of a Sample Formulation
-
Prepare and dilute the sample as described in Method 1 (Section 2.3, Step 3), but use deionized water as the diluent. The final target concentration should be within the colorimetric method's linear range (e.g., 5-15 µg/mL).
-
Transfer an appropriate aliquot of the diluted sample to a 25 mL volumetric flask and follow steps 3-7 from the calibration procedure above.
-
Calculate the PHE concentration in the sample using the regression equation.
Reaction Principle Diagram
Caption: Principle of colorimetric determination via azo-coupling.
Method Validation Summary
Both protocols should be validated according to ICH (International Conference on Harmonization) guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.
| Parameter | Method 1: Direct UV | Method 2: Azo-Coupling | Acceptance Criteria |
| Wavelength (λmax) | ~291 nm[5][6] | ~441 nm[7] | Consistent peak maximum |
| Linearity Range | 10 - 100 µg/mL[5][6] | 0.2 - 20 µg/mL[7] | r² ≥ 0.999 |
| Molar Absorptivity | ~1.63 x 10³ L·mol⁻¹·cm⁻¹[5][6] | ~8.51 x 10³ L·mol⁻¹·cm⁻¹[7] | - |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Within 98.0% to 102.0% |
| Precision (% RSD) | < 2%[5][6] | < 2%[7] | RSD ≤ 2% |
| LOD | ~0.89 µg/mL[5][6] | ~0.005 µg/mL[7] | Signal-to-Noise ratio of 3:1 |
| LOQ | ~2.97 µg/mL[5][6] | ~0.017 µg/mL[7] | Signal-to-Noise ratio of 10:1 |
Discussion and Method Selection
The choice between the direct UV and the colorimetric method depends on the specific application.
-
Method 1 (Direct UV) is exceptionally fast, simple, and requires fewer reagents, making it ideal for routine quality control of bulk drug substances or high-concentration formulations where precision and accuracy are paramount and sensitivity is not a major concern.
-
Method 2 (Azo-Coupling) is significantly more sensitive, as indicated by its lower LOD/LOQ values and higher molar absorptivity.[7] This makes it the preferred method for determining low concentrations of PHE, such as in dissolution testing, cleaning validation, or in formulations with very low dosage strengths. However, the procedure is more complex, time-consuming, and involves more reagents.
Conclusion
UV-Visible spectrophotometry provides a reliable and accessible platform for the quantification of this compound. The direct UV method in an alkaline medium is a robust choice for rapid, routine analysis of concentrated samples. For applications requiring higher sensitivity, the colorimetric method based on azo-coupling offers a validated and highly effective alternative. Proper method selection and validation are essential to ensure the generation of accurate and defensible analytical data in a pharmaceutical setting.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tijer.org [tijer.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of spectrophotometric method for phenylephrine hydrochloride estimation in nasal drops formulations | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. Development of Spectrophotometric Method to Assay Phenylephrine Hydrochloride in Pure and in its Pharmaceutical Forms Using Diazotized Sulphanilic Acid [scielo.senescyt.gob.ec]
Application Notes & Protocols: A Researcher's Guide to Studying Cardiac Hypertrophy Using (R)-(-)-Phenylephrine HCl
Introduction: The Rationale for Using (R)-(-)-Phenylephrine HCl in Cardiac Hypertrophy Models
Cardiac hypertrophy, an increase in the mass of the heart muscle, is an adaptive response to a variety of physiological and pathological stimuli. While initially compensatory, sustained hypertrophy can lead to heart failure, a leading cause of morbidity and mortality worldwide.[1] Understanding the molecular underpinnings of this transition is paramount for the development of novel therapeutic strategies. This compound, a potent and selective α1-adrenergic receptor agonist, serves as a cornerstone tool for reliably inducing a hypertrophic response in both in vitro and in vivo experimental models.[2][3] Its mechanism of action closely mimics the sympathetic nervous system's contribution to cardiac remodeling, providing a clinically relevant and reproducible model for investigation.[4]
Phenylephrine primarily activates the Gq alpha subunit of the G protein-coupled α1-adrenergic receptors in cardiomyocytes.[2][5] This activation initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. The subsequent signaling network is complex and involves the activation of several key pathways, including the calcineurin-NFAT and the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinases (ERK1/2).[6][7] The convergence of these pathways on downstream effectors ultimately leads to increased protein synthesis, the re-expression of fetal genes (e.g., atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), and an increase in cardiomyocyte size—the cellular hallmark of hypertrophy.[2][8][9]
This guide provides a comprehensive overview of the experimental protocols for utilizing this compound to study cardiac hypertrophy, detailing both cell-based and animal models. The methodologies are presented with an emphasis on the scientific rationale behind each step, ensuring robust and reproducible outcomes for researchers in academia and the pharmaceutical industry.
Key Signaling Pathways in Phenylephrine-Induced Cardiac Hypertrophy
The signaling network initiated by phenylephrine is multifaceted. The following diagram illustrates the principal pathways involved in the hypertrophic response of cardiomyocytes.
Caption: Phenylephrine-induced cardiac hypertrophy signaling cascade.
Part 1: In Vitro Models of Cardiac Hypertrophy
Cell-based models offer a controlled environment to dissect the molecular mechanisms of cardiac hypertrophy. The two most commonly used cell types are the H9c2 cell line and primary neonatal rat ventricular myocytes (NRVMs).
H9c2 Cell Model: A Robust and Accessible System
The H9c2 cell line, derived from embryonic rat heart tissue, provides a convenient and reproducible model for initial studies of hypertrophic signaling.[3][10] While not a primary cardiomyocyte, H9c2 cells exhibit many of the characteristic responses to hypertrophic stimuli.
-
Cell Culture:
-
Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For hypertrophy experiments, seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
-
Serum Starvation (Rationale):
-
Prior to treatment, it is crucial to serum-starve the cells for 12-24 hours in DMEM containing 0.5-1% FBS. This minimizes the influence of growth factors present in the serum, thereby reducing baseline signaling and enhancing the specific response to phenylephrine.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Treat the serum-starved H9c2 cells with phenylephrine at a final concentration of 50-100 µM for 24-48 hours.[3][11] A time-course and dose-response experiment is recommended to optimize the conditions for your specific experimental setup.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with a fluorescent dye such as Phalloidin (to visualize the actin cytoskeleton) and DAPI (to visualize the nucleus).
-
Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ). A significant increase in cell area in phenylephrine-treated cells compared to control is indicative of hypertrophy.[3]
-
-
Protein Synthesis Assay:
-
Measure the incorporation of a radiolabeled amino acid, such as [3H]-leucine, into newly synthesized proteins. An increased incorporation rate in treated cells reflects a hypertrophic response.[12]
-
-
Gene Expression Analysis of Hypertrophic Markers:
-
Neonatal Rat Ventricular Myocytes (NRVMs): A More Physiologically Relevant Model
NRVMs are primary cells isolated from the hearts of neonatal rats and are considered a more physiologically relevant in vitro model than H9c2 cells.[15][16] They exhibit spontaneous contractility and a more robust hypertrophic response.
-
Isolation and Culture of NRVMs:
-
Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
-
Perform enzymatic digestion of the tissue to obtain a single-cell suspension.
-
Pre-plate the cell suspension to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish first.[16]
-
Plate the cardiomyocyte-enriched suspension onto collagen or fibronectin-coated culture dishes.
-
-
Phenylephrine Treatment:
-
Assessment of Hypertrophy:
| Parameter | H9c2 Cells | Neonatal Rat Ventricular Myocytes (NRVMs) |
| Cell Type | Rat embryonic heart-derived myoblast cell line | Primary cardiomyocytes from neonatal rats |
| Phenylephrine Concentration | 50-100 µM[3][11] | 10-50 µM[15][17][18] |
| Treatment Duration | 24-48 hours[3] | 48 hours[15] |
| Advantages | Easy to culture, high proliferation rate, cost-effective | More physiologically relevant, contractile |
| Disadvantages | Not a primary cardiomyocyte, may not fully recapitulate in vivo responses | More laborious to isolate, limited lifespan in culture |
Part 2: In Vivo Model of Cardiac Hypertrophy
Animal models are indispensable for studying the systemic effects and long-term consequences of cardiac hypertrophy. Continuous infusion of this compound using osmotic pumps is a common method to induce a sustained hypertrophic response in rodents.[20][21]
Experimental Protocol: Phenylephrine-Induced Cardiac Hypertrophy in Mice
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimate the animals to the housing facility for at least one week before the start of the experiment.
-
-
Osmotic Pump Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a mini-osmotic pump (e.g., Alzet) subcutaneously in the back of the mouse.
-
The pump should be filled with this compound dissolved in sterile saline to deliver a constant infusion rate (e.g., 30-50 mg/kg/day) for a period of 2-4 weeks.[20] A control group should be implanted with pumps containing saline only.
-
-
Monitoring and Assessment of Cardiac Hypertrophy:
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized mice at baseline and at the end of the treatment period to assess cardiac function and morphology.[22][23][24][25][26]
-
Key parameters to measure include left ventricular (LV) wall thickness (anterior and posterior walls), LV internal dimensions, and fractional shortening. An increase in LV wall thickness is a primary indicator of hypertrophy.[22][27]
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section for histological staining.
-
Hematoxylin and Eosin (H&E) Staining: To visualize the overall morphology and measure cardiomyocyte cross-sectional area.[28][29][30][31][32]
-
Masson's Trichrome Staining: To assess the degree of cardiac fibrosis, which often accompanies pathological hypertrophy.
-
-
Molecular Analysis:
-
Caption: In vivo experimental workflow for phenylephrine-induced cardiac hypertrophy.
Conclusion and Future Perspectives
The use of this compound provides a robust and clinically relevant method for inducing cardiac hypertrophy in both cellular and animal models. The protocols outlined in this guide offer a solid foundation for investigating the molecular mechanisms of cardiac hypertrophy and for the preclinical evaluation of potential therapeutic agents. By carefully controlling experimental conditions and employing a multi-faceted approach to assessment, researchers can generate high-quality, reproducible data that will contribute to our understanding of this complex cardiovascular disease. Future studies may focus on integrating these models with advanced technologies such as single-cell RNA sequencing and proteomics to further unravel the heterogeneity and complexity of the hypertrophic response.
References
- 1. The alpha1-adrenergic receptors in cardiac hypertrophy: signaling mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early NADPH oxidase-2 activation is crucial in phenylephrine-induced hypertrophy of H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-1-Adrenergic Receptors in Heart Failure: The Adaptive Arm of the Cardiac Response to Chronic Catecholamine Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular biomarkers in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Early NADPH oxidase-2 activation is crucial in phenylephrine-induced hypertrophy of H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological properties of neonatal rat ventricular myocytes with alpha1-adrenergic-induced hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Phenylephrine-induced cardiac hypertrophy is attenuated by a histone acetylase inhibitor anacardic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Transthoracic echocardiography in models of cardiac disease in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Cardiac “hypertrophy” phenotyping: differentiating aetiologies with increased left ventricular wall thickness on echocardiography [frontiersin.org]
- 28. Histologic characterization of hypertrophic cardiomyopathy with and without myofilament mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aecvp.org [aecvp.org]
- 30. Histopathology in HCM - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Histologically Measured Cardiomyocyte Hypertrophy Correlates with Body Height as Strongly as with Body Mass Index - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ahajournals.org [ahajournals.org]
- 34. Potential Markers in Cardiac Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Alpha-1 Adrenergic Antagonists Using (R)-(-)-Phenylephrine HCl
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-(-)-Phenylephrine HCl as a selective agonist in high-throughput screening (HTS) campaigns to identify novel alpha-1 adrenergic receptor (α1-AR) antagonists. We detail the underlying pharmacology, present a robust, validated cell-based calcium flux assay protocol, and offer insights into data analysis and quality control. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for reliable hit identification.
Introduction: The Rationale for Targeting Alpha-1 Adrenergic Receptors
The alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and play a pivotal role in the sympathetic nervous system.[1] Comprising three subtypes—α1A, α1B, and α1D—these receptors are critical mediators of the physiological effects of the catecholamines norepinephrine and epinephrine.[2][3] Their primary function, particularly in the smooth muscle cells of blood vessels, is to mediate vasoconstriction, thereby regulating blood pressure and systemic vascular resistance.[1] This central role in cardiovascular hemodynamics makes α1-ARs a highly significant therapeutic target for a range of conditions, most notably hypertension.[4]
This compound is a synthetic sympathomimetic amine that functions as a potent and selective agonist for α1-ARs.[5][6][7][8][9] Its utility in a screening context is paramount; it serves as a reliable and specific chemical tool to stimulate the receptor and initiate its downstream signaling cascade. In a high-throughput screen for antagonists, phenylephrine provides the activating signal that potential inhibitory compounds are challenged to block.
Scientific Foundation: The α1-Adrenergic Signaling Cascade
The mechanism of action for phenylephrine is rooted in its ability to activate the canonical Gq signaling pathway associated with α1-ARs.[1][5] Understanding this pathway is crucial for designing a functional cell-based assay.
-
Agonist Binding: this compound binds to the extracellular domain of the α1-AR.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein.[1]
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[2][10]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[1][5]
This rapid and significant increase in cytosolic Ca2+ concentration is the key event that is measured in the HTS assay.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Stability of (R)-(-)-Phenylephrine HCl in Aqueous Solution for Experiments
Welcome to the technical support guide for (R)-(-)-Phenylephrine Hydrochloride. As researchers and drug development professionals, the integrity of your starting materials is paramount to the validity of your experimental outcomes. Phenylephrine HCl, a potent alpha-1 adrenergic agonist, is particularly susceptible to degradation in aqueous solutions. This guide is designed to provide you with field-proven insights and actionable protocols to ensure the stability and reliability of your phenylephrine solutions. My objective is to explain the causality behind experimental choices, empowering you to create self-validating systems for your research.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with Phenylephrine HCl solutions.
Q1: What are the primary factors that compromise the stability of Phenylephrine HCl in aqueous solutions?
A1: The stability of Phenylephrine HCl in water is primarily influenced by four factors: pH, exposure to oxygen, exposure to light, and temperature. The molecule's phenolic group and secondary alcohol are susceptible to chemical changes, making careful solution preparation and storage critical for maintaining its potency and purity.[1][2][3]
Q2: What is the optimal pH range for a Phenylephrine HCl solution, and why is it so important?
A2: The optimal pH for maximum stability is in the acidic range, ideally between 4.5 and 5.5.[1][4] Phenylephrine is more susceptible to degradation at higher, more alkaline pH values.[1][5] Maintaining the solution within this acidic window minimizes pH-dependent degradation pathways, such as certain cyclization reactions.[2][6] For this reason, using a suitable buffer system, like citrate or acetate, is highly recommended over unbuffered water.[1][2]
Q3: My Phenylephrine HCl solution is turning yellow or brown. What's happening and how can I prevent it?
A3: A yellow or brown discoloration is a visual indicator of degradation, primarily due to oxidation and photodegradation.[1][7] The phenolic group in phenylephrine is easily oxidized, a process accelerated by dissolved oxygen and trace metal ions.[1][8] Exposure to light, especially UV light, can also cause discoloration and breakdown of the molecule.[1][9] To prevent this, you should prepare solutions with deoxygenated water, protect them from light using amber-colored vials or aluminum foil, and consider adding an antioxidant.[1]
Q4: What are the recommended storage conditions for my aqueous Phenylephrine HCl solutions?
A4: For short-term use, solutions should be stored at controlled room temperature (20-25°C or 68-77°F) or under refrigeration (2-8°C or 36-46°F).[1][10] For longer-term stability, refrigeration is generally preferred. Studies have shown that phenylephrine diluted in 0.9% sodium chloride is stable for at least 30 days when refrigerated or kept at room temperature, provided it is protected from light.[11][12]
Q5: Can I freeze my Phenylephrine HCl stock solution for long-term storage?
A5: Yes. Studies have demonstrated that Phenylephrine HCl (100 µg/mL in 0.9% sodium chloride) is stable for at least 30 days when stored frozen at -20°C in polypropylene syringes.[11][12] If you choose to freeze your solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade many chemical compounds.
Q6: What are the main degradation products I should be aware of when analyzing my samples?
A6: The primary degradation pathways include oxidation, photodegradation, and pH-dependent reactions.[2][9] Oxidation can affect the phenolic and secondary alcohol groups, leading to the formation of a corresponding quinone and ketone.[2][6] Another identified degradation product results from the loss of a water molecule, forming a derivative with an unsaturated side chain.[9] If other active ingredients like chlorpheniramine maleate are present, adducts can form between phenylephrine and maleic acid.[13][14]
Troubleshooting Guide
This section provides a deeper dive into specific problems and their solutions, helping you diagnose and resolve issues in your experiments.
Problem 1: Rapid Discoloration (Yellow/Brown) of the Solution
Discoloration is the most common sign of phenylephrine degradation. The appearance of a yellow or brown tint indicates that the active compound is breaking down.
-
Potential Cause 1: Oxidation
-
Causality: The phenolic hydroxyl group on the benzene ring is highly susceptible to oxidation. Dissolved molecular oxygen in your aqueous solvent, often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺), can oxidize this group, leading to colored quinone-type byproducts.[2]
-
Self-Validating Solution: To mitigate oxidation, you must control the solution's chemical environment.
-
Deoxygenate Your Solvent: Before dissolving the Phenylephrine HCl, sparge your water or buffer with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Add Protective Agents: Include an antioxidant, such as sodium metabisulfite (0.1%), in your formulation to act as an oxygen scavenger.[1][5] If metal ion contamination is a concern, add a chelating agent like edetate disodium (EDTA) to sequester the ions and prevent them from catalyzing the reaction.[1]
-
-
-
Potential Cause 2: Photodegradation
-
Causality: Phenylephrine absorbs UV light, and this energy can induce photochemical reactions that break chemical bonds and alter the molecule's structure, often resulting in colored degradants.[1][9]
-
Self-Validating Solution: Rigorously protect the solution from light at all stages.
-
Use Protective Containers: Always prepare and store solutions in amber-colored glass vials or wrap clear containers completely in aluminum foil.[1]
-
Control Experimental Lighting: When possible, conduct experiments under low-light conditions or use light sources that do not emit in the UV spectrum.
-
-
-
Potential Cause 3: High pH
-
Causality: At a pH above 6, the phenylephrine molecule is more prone to degradation.[5] The deprotonation state of the molecule at higher pH can influence its susceptibility to both oxidation and other degradative reactions.
-
Self-Validating Solution: Ensure the pH is maintained within the optimal 4.5-5.5 range.[1][4]
-
Problem 2: Loss of Potency or Inconsistent Experimental Results
A loss of potency, evidenced by unexpected peaks in HPLC analysis or diminished biological effect, points to chemical degradation that may not be visually apparent.
-
Potential Cause: Broad Chemical Degradation
-
Causality: All the factors mentioned above—pH, oxygen, light, and elevated temperature—contribute to a gradual loss of the active phenylephrine molecule over time.[1] Even when stored correctly, very dilute solutions may degrade faster.
-
Self-Validating Solution: Implement rigorous preparation and storage protocols and verify stability for your specific conditions.
-
Follow Best Practices: Adhere strictly to the preparation and storage protocols outlined in the next section.
-
Perform Stability Checks: For long-term experiments, it is good practice to run a periodic quality control check on your stock solution using a stability-indicating method like HPLC to confirm its concentration has not significantly changed. Studies show that solutions in 0.9% NaCl can be stable for 14 to 60 days at room temperature, but stability depends heavily on concentration and protection from light.[15][16][17] One study noted significant degradation when exposed to fluorescent light, while others did not, highlighting the variability of experimental conditions.[7]
-
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol outlines the steps for preparing a robust stock solution with enhanced stability.
-
Solvent Preparation:
-
Dispense the required volume of USP-grade water or a suitable buffer (e.g., 10 mM sodium acetate) into a glass container.
-
Sparge the solvent with high-purity nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers (Optional but Recommended):
-
If using an antioxidant, add sodium metabisulfite to a final concentration of 0.1% (w/v) and dissolve completely.
-
If using a chelating agent, add edetate disodium (EDTA) to a final concentration of 0.01-0.05% (w/v) and dissolve.
-
-
Dissolving Phenylephrine HCl:
-
Accurately weigh the required amount of (R)-(-)-Phenylephrine HCl powder.
-
Slowly add the powder to the prepared solvent while stirring to ensure it dissolves completely.
-
-
pH Adjustment & Verification:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to be within the 4.5-5.5 range using dilute HCl or NaOH.
-
-
Final Steps:
-
Bring the solution to its final volume with the deoxygenated solvent.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Immediately transfer the solution into amber glass vials or foil-wrapped containers, leaving minimal headspace. Purge the headspace with inert gas before sealing.
-
Caption: Workflow for preparing a stabilized Phenylephrine HCl solution.
Protocol 2: Recommended Storage and Handling Procedures
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots. This prevents contamination of the main stock and avoids repeated warming/cooling or freeze-thaw cycles.
-
Container: Use amber glass vials or polypropylene cryovials that can be tightly sealed.
-
Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and storage conditions.
-
Storage: Store aliquots protected from light at the desired temperature (refrigerated at 2-8°C or frozen at -20°C).[11][12]
-
Daily Use: When an aliquot is needed, allow it to come to room temperature slowly. Do not refreeze any unused portion of a thawed aliquot.
Data Summary & Degradation Pathways
Table 1: Summary of Stability Data for Phenylephrine HCl in Aqueous Solutions
| Concentration | Vehicle | Storage Temp. | Light Condition | Duration | % Degradation | Reference |
| 100 µg/mL | 0.9% NaCl | 23-25°C | Fluorescent Light | 30 days | >35% | [3][7] |
| 100 µg/mL | 0.9% NaCl | 23-25°C | Dark | 138 days | <10% | [3][7] |
| 100 µg/mL | 0.9% NaCl | 4°C | Dark | 138 days | <10% | [3][7] |
| 100 µg/mL | 0.9% NaCl | -20°C | Dark | 30 days | Minimal | [11][12] |
| 200 & 400 µg/mL | 0.9% NaCl | 23-25°C | Fluorescent Light | 60 days | <5% | [15][17][18] |
| 100 & 200 µg/mL | 0.9% NaCl | Room Temp | Exposed to Light | 14 days | <1% | [15][16][19] |
Note: The conflicting data on light stability highlights the sensitivity of phenylephrine to specific experimental conditions (e.g., light intensity, container type, presence of stabilizers).
Caption: Key stress factors leading to phenylephrine degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. WO2021150747A1 - Phenylephrine hydrochloride compositions and containers - Google Patents [patents.google.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Stability of phenylephrine hydrochloride injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical stability of phenylephrine hydrochloride after reconstitution in 0.9% sodium chloride injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of phenylephrine stability in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Preventing oxidative degradation of (R)-(-)-Phenylephrine HCl in experimental buffers.
Technical Support Center: (R)-(-)-Phenylephrine HCl
A Guide to Preventing Oxidative Degradation in Experimental Buffers
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this critical adrenergic agonist in their work. The inherent instability of phenylephrine in aqueous solutions can lead to inconsistent results, loss of potency, and failed experiments. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind best practices to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding phenylephrine stability.
Q1: Why is my freshly prepared phenylephrine solution turning a pink or brownish color?
This discoloration is the classic visual indicator of oxidative degradation. The phenolic hydroxyl group on the phenylephrine molecule is highly susceptible to oxidation, which converts it into a quinone-like structure.[1] This process is accelerated by dissolved oxygen, exposure to light, higher pH, and the presence of trace metal ions.
Q2: What are the primary factors that cause this compound to degrade in my buffer?
There are four main environmental and chemical factors to control:
-
Oxygen: Dissolved molecular oxygen in your buffer is the primary oxidizing agent.
-
pH: Phenylephrine is significantly more stable in acidic conditions (pH 4.5-5.5).[1][2][3][4][5] Degradation accelerates at neutral and alkaline pH.[3][6]
-
Light: Exposure to both ambient and UV light can provide the energy needed to initiate and propagate the oxidative reaction, a process known as photodegradation.[2][7][8][9]
-
Metal Ions: Divalent cations (e.g., Cu²⁺, Fe³⁺), often present as trace contaminants in water or buffer salts, can act as powerful catalysts for oxidation.[2][10]
Q3: How quickly can I expect my phenylephrine solution to degrade in a standard buffer like PBS at pH 7.4?
In a standard, non-stabilized phosphate-buffered saline (PBS) at physiological pH and exposed to ambient light and air, significant degradation can occur within hours. For quantitative and reproducible experiments, especially those lasting more than an hour, using such a buffer system without protective measures is strongly discouraged.
Q4: Can I prepare a large stock solution of phenylephrine and use it for experiments over several days or weeks?
While it may seem convenient, it is not recommended for achieving the highest quality data. Even when stored refrigerated and protected from light, gradual degradation will occur. For maximum reproducibility, it is best practice to prepare fresh stock solutions on the day of the experiment using a stabilized buffer system. Studies have shown that in optimized conditions (e.g., in 0.9% sodium chloride at acidic pH), phenylephrine can be stable for longer periods, but this requires strict controls not always present in a dynamic research lab.[11][12][13]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common stability issues.
Problem 1: Rapid Discoloration and/or Precipitate Formation in Solution
-
Potential Cause 1: Oxidative Degradation.
-
Causality: Your buffer has a pH above 6.0, contains dissolved oxygen, and has not been prepared with antioxidants or chelating agents. The phenolic group is being oxidized to form colored degradation products.
-
Recommended Solution: Immediately switch to an acidic buffer system, such as a 5-10 mM acetate or citrate buffer, with a target pH of 4.5-5.5.[1][2] This pH range maintains the stability of the molecule.[4][5] Crucially, you must incorporate an antioxidant and a chelating agent into your buffer preparation workflow.
-
-
Potential Cause 2: Photodegradation.
-
Causality: Your solutions are being prepared and stored in clear glass or plastic containers under standard laboratory lighting. Light energy is accelerating the rate of oxidation.[7][8]
-
Recommended Solution: Protect the solution from light at all stages of preparation and use.[2] Prepare stock solutions in amber-colored vials. If using clear containers for your experiment (e.g., organ baths, cell culture plates), wrap them in aluminum foil or conduct the experiment under low-light conditions.
-
Problem 2: Inconsistent Biological Effects or Shifting Dose-Response Curves
-
Potential Cause: Loss of Active Compound During the Experiment.
-
Causality: Even if the initial solution appears clear, phenylephrine is degrading over the time course of your experiment. A 10 µM solution at the start may be significantly less potent by the end, leading to variable receptor activation and non-reproducible data.
-
Recommended Solution: Implement the full stabilization protocol outlined below. This involves preparing an oxygen-free, chelated, and pH-controlled buffer. Additionally, minimize the time between solution preparation and use. For long-duration experiments, consider replacing the experimental solution with a freshly prepared one at set intervals.
-
Core Experimental Protocols
These protocols provide a self-validating system for preparing stable phenylephrine solutions.
Protocol 1: Preparation of a Stabilized Experimental Buffer (e.g., 1L of Acetate Buffer, 10 mM, pH 5.0)
-
Weighing Components: Accurately weigh the required amount of sodium acetate.
-
Initial Dissolution: Dissolve the salts in approximately 800 mL of high-purity (e.g., Milli-Q®) water.
-
Add Stabilizers:
-
Chelating Agent: Add Edetate Disodium (EDTA) to a final concentration of 0.01% w/v (100 µg/mL). EDTA is a powerful chelating agent that sequesters trace metal ions, preventing them from catalyzing oxidative reactions.[10][14][15]
-
Antioxidant: Add Sodium Metabisulfite to a final concentration of 0.1% w/v (1 mg/mL). Sodium metabisulfite is an effective antioxidant that acts as an oxygen scavenger, protecting the phenylephrine molecule.[2][3][16][17]
-
-
pH Adjustment: Place the solution on a stir plate with a calibrated pH probe. Slowly add glacial acetic acid to adjust the pH down to 5.0.[18][19]
-
Degassing (Critical Step): Sparge the buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes.[1] This step removes dissolved oxygen, a key reactant in the degradation pathway.
-
Final Volume: Bring the solution to the final volume of 1L with high-purity water and mix thoroughly.
-
Storage: Store the buffer in a sealed, airtight container. For best results, use within 24-48 hours.
Protocol 2: Preparation of a Stabilized this compound Stock Solution (e.g., 10 mM)
-
Use Stabilized Buffer: Use the freshly prepared Stabilized Experimental Buffer from Protocol 1 for all dilutions.
-
Container: Weigh the required amount of this compound powder directly into an amber-colored, light-blocking vial.
-
Dissolution: Add the appropriate volume of the stabilized buffer to the vial to achieve the target concentration. Mix gently by inversion or vortexing until fully dissolved.
-
Inert Gas Blanket: Before sealing the vial, gently flush the headspace with nitrogen or argon gas to displace any oxygen that may have entered.
-
Storage: Seal the vial tightly. If not for immediate use, store refrigerated (2-8°C) and protected from light. Always prepare fresh for the most sensitive applications.
Technical Deep Dive & Data
Mechanism of Oxidative Degradation
The primary pathway for phenylephrine degradation is the oxidation of its m-hydroxyl group. This process is initiated by factors like oxygen, light, and metal ions, leading to the formation of a phenoxy radical. This unstable intermediate is then rapidly converted to a semiquinone and subsequently to a highly colored o-quinone species, rendering the molecule inactive.
Caption: Oxidative degradation pathway of phenylephrine and key points of intervention.
Workflow for Ensuring Solution Stability
This diagram outlines the decision-making process for preparing and using phenylephrine in an experiment to maximize stability and data reliability.
Caption: Recommended experimental workflow for preparing and using phenylephrine solutions.
Comparative Stability Data
The following table summarizes the expected relative stability of this compound under various common laboratory conditions. The degradation rates are illustrative, based on principles established in the literature.
| Condition ID | Buffer System | pH | Additives | Light Condition | Expected Degradation (after 4h at RT) |
| A | PBS | 7.4 | None | Ambient Lab Light | High (>15%) |
| B | Acetate | 5.0 | None | Ambient Lab Light | Moderate (~5-10%) |
| C | Acetate | 5.0 | None | Protected (Dark) | Low-Moderate (~2-5%) |
| D | Acetate | 5.0 | EDTA + Na-Metabisulfite | Protected (Dark) | Minimal (<1%) |
References
- 1. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. EP2246045A1 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
- 5. WO2009023434A2 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmascigroup.us [pharmascigroup.us]
- 8. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible light and UV-assisted photodegradation of phenylephrine by bulk NiO and NiO immobilized on magnetic polypyrrole… [ouci.dntb.gov.ua]
- 10. nbinno.com [nbinno.com]
- 11. Chemical stability of phenylephrine hydrochloride after reconstitution in 0.9% sodium chloride injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]
- 17. Articles [globalrx.com]
- 18. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 19. mt.com [mt.com]
Light sensitivity and proper handling of (R)-(-)-Phenylephrine HCl solutions.
Welcome to the technical support center for (R)-(-)-Phenylephrine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for handling and utilizing this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the best solvent for dissolving this compound?
This compound is very soluble in water and freely soluble in ethanol.[1] For most biological and analytical applications, sterile, purified water (e.g., Water for Injection, USP, or HPLC-grade water) is the recommended solvent. For specific applications requiring an organic solvent, ethanol is a suitable choice. Always use high-purity solvents to avoid introducing contaminants that could affect your experiments.
Q2: What precautions should I take when handling the solid powder and its solutions?
As a good laboratory practice, always handle this compound in a well-ventilated area.[2][3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Avoid generating dust when handling the solid powder.[5] In case of contact with skin or eyes, rinse thoroughly with water.[6]
Q3: How should I protect this compound solutions from light?
This compound is sensitive to light.[1][7] Exposure to light can lead to degradation of the compound. Therefore, it is crucial to protect solutions from light at all times. Use amber-colored vials or wrap containers with aluminum foil.[8] Prepare solutions in a dimly lit area if possible and store them in light-resistant containers.[9][10]
Storage and Stability
Q4: What are the recommended storage conditions for solid this compound and its solutions?
-
Solid this compound: The solid powder should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from direct sunlight.[11] Recommended storage temperatures are typically between 2-8°C.
-
Aqueous Solutions: For short-term storage, aqueous solutions should be refrigerated at 2-8°C and protected from light. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C.[12] This minimizes repeated freeze-thaw cycles which can degrade the compound. Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they are typically stable for 1 month.[12]
Q5: How long are aqueous solutions of this compound stable?
The stability of this compound solutions depends on the storage conditions, including temperature, light exposure, and pH. A study on phenylephrine hydrochloride diluted to 100 μg/mL in 0.9% sodium chloride injection showed it was stable for at least 30 days when stored in polypropylene syringes at -20°C, 3-5°C, and 23-25°C, protected from light.[13] Another study showed that solutions of 200 and 400 µg/mL in 0.9% sodium chloride in PVC bags were physically and chemically stable for up to 60 days at room temperature when exposed to fluorescent light.[14] However, it is crucial to note that prolonged exposure to light can cause degradation.[7]
Q6: What are the known degradation products of this compound?
The primary degradation pathway for phenylephrine in the presence of light involves oxidation and other photochemical reactions.[15] One major degradation product identified is a derivative formed by the loss of a water molecule from the phenylephrine side chain.[15] In formulations containing other active ingredients like chlorpheniramine maleate, an adduct of phenylephrine and maleic acid can form.[16][17][18]
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation due to light exposure. | 1. Verify light protection: Ensure that all solutions, from stock to working dilutions, are consistently protected from light using amber vials or foil wrapping. 2. Prepare fresh solutions: If there is any doubt about the integrity of a solution, prepare a fresh batch from the solid powder, ensuring minimal light exposure during preparation. |
| Improper storage. | 1. Check storage conditions: Confirm that stock solutions are stored at the recommended temperature (frozen for long-term, refrigerated for short-term). 2. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature fluctuations. |
| Incorrect solution concentration. | 1. Re-verify calculations: Double-check all calculations for dilutions. 2. Use a calibrated balance: Ensure the balance used for weighing the solid powder is properly calibrated. 3. Confirm complete dissolution: Make sure the powder is fully dissolved in the solvent before making further dilutions. |
Issue 2: Visible changes in the solution, such as discoloration or precipitation.
| Potential Cause | Troubleshooting Steps |
| Photodegradation. | A yellowish or brownish tint can indicate degradation due to light exposure. Discard the solution and prepare a fresh one, strictly following light protection protocols. |
| Contamination. | Microbial or chemical contamination can cause turbidity or precipitation. Use sterile techniques and high-purity solvents for solution preparation. Filter-sterilize the solution if appropriate for your application. |
| pH shift. | Changes in pH can affect the stability and solubility of this compound. Ensure the pH of your solution is within the appropriate range for your experiment, which for ophthalmic solutions can be between 4.0 and 7.5 for buffered solutions.[10] |
| Incompatibility with other components. | If working with a formulation containing other compounds, there may be an incompatibility. For instance, phenylephrine hydrochloride decomposition is noted at elevated temperatures in the presence of sodium bicarbonate.[19] Review the literature for known incompatibilities with your specific mixture. |
Experimental Protocols and Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Materials:
-
This compound powder (MW: 203.67 g/mol )
-
High-purity, sterile water
-
Calibrated analytical balance
-
Amber volumetric flask
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
In a dimly lit environment, weigh out 20.37 mg of this compound powder.
-
Transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 8 mL of high-purity water to the flask.
-
Gently swirl the flask until the powder is completely dissolved.
-
Bring the solution to a final volume of 10 mL with water.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Aliquot the stock solution into single-use, light-protected tubes for storage.
-
Workflow for Investigating Solution Stability
Caption: Workflow for Stability Testing of Phenylephrine HCl Solutions.
Summary of Key Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Solvent | High-purity water or ethanol | High solubility and compatibility with most applications. |
| Handling | Well-ventilated area, PPE (gloves, safety glasses) | To minimize exposure and ensure personnel safety.[2][4] |
| Light Protection | Use amber vials or foil wrapping at all times | This compound is light-sensitive and can degrade upon exposure.[1][7] |
| Short-Term Storage (Aqueous) | 2-8°C, protected from light | To slow down potential degradation for immediate use. |
| Long-Term Storage (Aqueous) | -20°C to -80°C in single-use aliquots | To prevent degradation from repeated freeze-thaw cycles and ensure long-term stability.[12] |
Visualizing Potential Photodegradation
Caption: Impact of Light on Phenylephrine HCl.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. eugiaus.com [eugiaus.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. camberpharma.com [camberpharma.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. uspbpep.com [uspbpep.com]
- 11. pccarx.com [pccarx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uh-ir.tdl.org [uh-ir.tdl.org]
Validation & Comparative
Comparative Analysis of (R)-(-)-Phenylephrine HCl and Norepinephrine in Septic Shock Models: A Guide for Researchers
This guide provides an in-depth comparative analysis of (R)-(-)-Phenylephrine hydrochloride and norepinephrine, two critical vasopressors used in the management of septic shock. We will delve into their distinct pharmacological mechanisms, evaluate their performance in preclinical and clinical septic shock models, and provide the experimental context necessary for researchers and drug development professionals to make informed decisions in their work.
The Challenge of Septic Shock: A Rationale for Vasopressor Therapy
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to profound circulatory, cellular, and metabolic abnormalities.[1][2] The pathophysiology involves a massive inflammatory response that triggers widespread vasodilation, causing a precipitous drop in systemic vascular resistance and mean arterial pressure (MAP).[3] This distributive shock state compromises organ perfusion, leading to tissue hypoxia, elevated serum lactate, and multiple organ dysfunction syndrome if not rapidly corrected.[1]
The cornerstone of hemodynamic management, after adequate fluid resuscitation, is the administration of vasopressors to restore vascular tone and maintain a MAP sufficient for organ perfusion, typically targeted at 65 mmHg or greater.[1][4][5] The choice of vasopressor is critical, as different agents possess unique receptor affinities that translate into distinct physiological effects.
Pharmacological Deep Dive: Norepinephrine vs. Phenylephrine
The differential effects of norepinephrine and phenylephrine are rooted in their interactions with adrenergic receptors.
Norepinephrine: The First-Line Standard
Norepinephrine is recommended as the first-choice vasopressor by the Surviving Sepsis Campaign.[1][3][6][7] Its efficacy stems from its potent agonist activity at α1-adrenergic receptors, causing powerful vasoconstriction and an increase in MAP. This is balanced by its modest agonist activity at β1-adrenergic receptors, which helps maintain or even increase cardiac output, a crucial advantage in patients who may have sepsis-induced myocardial dysfunction.[8][9][10]
The dual action of norepinephrine provides both vasoconstriction and cardiac support.
References
- 1. Septic shock - Wikipedia [en.wikipedia.org]
- 2. Septic Shock: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. Vasopressors in septic shock: which, when, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 5. Surviving Sepsis Campaign 2021 Adult Guidelines | SCCM [sccm.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Surviving Sepsis Campaign: Fluid Resuscitation and Vasopressor Therapy Research Priorities in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of equipressor doses of norepinephrine, epinephrine, and phenylephrine on septic myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early norepinephrine use in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-(-)-Phenylephrine HCl and Pseudoephedrine for Nasal Decongestion: A Guide for Researchers
This guide provides an in-depth, objective comparison of (R)-(-)-Phenylephrine HCl (PE) and pseudoephedrine (PSE) for the application of nasal decongestion. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological principles, clinical efficacy data, and standardized experimental protocols to offer a comprehensive understanding of these two widely used sympathomimetic amines.
Introduction: The Challenge of Nasal Congestion
Nasal congestion, a primary symptom of rhinitis and the common cold, arises from the vasodilation and subsequent inflammation of blood vessels in the nasal mucosa. This leads to swelling of the nasal turbinates, increased airway resistance, and the subjective sensation of a "stuffy" nose. Adrenergic agonists are the cornerstone of pharmacological intervention, designed to counteract this vasodilation by stimulating adrenergic receptors on the vascular smooth muscle of the nasal passages. For decades, phenylephrine and pseudoephedrine have been the most common orally administered agents in this class. However, significant differences in their pharmacology, metabolism, and clinical effectiveness warrant a detailed comparative analysis.
Fundamental Pharmacology: Mechanism of Action
The decongestant effects of both PE and PSE are mediated through the sympathetic nervous system's adrenergic receptors, specifically the α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[1][2]
-
This compound: Phenylephrine is a direct-acting α1-adrenergic agonist .[3] It binds directly to α1-receptors, initiating a G-protein coupled signaling cascade that leads to the activation of phospholipase C. This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and subsequent contraction of the vascular smooth muscle. This vasoconstriction reduces blood flow to the nasal mucosa, decreases swelling, and alleviates congestion.
-
Pseudoephedrine: Pseudoephedrine is a mixed-acting sympathomimetic amine .[4] Its mechanism is twofold:
-
Direct Agonism: It directly stimulates both α- and β-adrenergic receptors, though with less potency than direct agonists like phenylephrine.[4][5]
-
Indirect Action: More significantly, it acts as an indirect agonist by displacing norepinephrine from storage vesicles in presynaptic nerve terminals.[4][6] This released norepinephrine then acts on the postsynaptic α1-receptors, causing potent vasoconstriction.
-
The dual mechanism of pseudoephedrine contributes to its robust and sustained clinical effect.
Pharmacokinetics: The Bioavailability Dilemma
The most critical distinction influencing the clinical efficacy of these two compounds lies in their pharmacokinetic profiles, particularly oral bioavailability.
| Parameter | This compound | Pseudoephedrine |
| Oral Bioavailability | ~38-40%[6][7] | ~100%[8] |
| Metabolism | Extensive first-pass metabolism by monoamine oxidase (MAO) in the gut wall.[6][8][9] | Resistant to MAO; minimal metabolism.[6] |
| Excretion | Only ~3% excreted unchanged.[6][8] | 43% to 96% excreted unchanged in urine.[6][8] |
| CNS Penetration | Poor; less lipid-soluble.[5][8] | Higher; more lipid-soluble.[8] |
Phenylephrine's low oral bioavailability is a direct consequence of its extensive pre-systemic metabolism in the gastrointestinal tract.[8][9] This means that a significant portion of an oral dose is inactivated before it can reach the systemic circulation and exert its effect on the nasal vasculature. In stark contrast, pseudoephedrine is well-absorbed and largely bypasses first-pass metabolism, allowing nearly the entire oral dose to be systemically available.[6][8]
Comparative Clinical Efficacy: A Review of the Evidence
Decades of clinical research and recent regulatory review have led to a clear consensus on the disparate efficacy of oral phenylephrine and pseudoephedrine.
Oral Phenylephrine: In September 2023, a U.S. Food and Drug Administration (FDA) advisory committee unanimously concluded that oral phenylephrine is ineffective as a nasal decongestant at its currently recommended over-the-counter (OTC) doses .[10][11][12][13] This decision was based on a comprehensive review of new and existing data from numerous clinical trials.[14]
-
Meta-Analyses: Multiple systematic reviews and meta-analyses have demonstrated that oral phenylephrine (at doses of 10 mg) does not produce a statistically significant improvement in nasal airway resistance compared to placebo.[7][15][16] While some older studies showed inconsistent or marginal effects, the weight of the evidence points towards a lack of clinical efficacy.[17][18]
-
Head-to-Head Trials: In a randomized, placebo-controlled study using the Vienna Challenge Chamber to induce nasal congestion in patients with allergic rhinitis, pseudoephedrine was found to be significantly more effective than both placebo and phenylephrine.[3][19][20] The study concluded there was no significant difference in decongestant effect between phenylephrine and placebo.[3][19][20]
Topical Phenylephrine: It is crucial to distinguish between oral and topical administration. Phenylephrine administered directly to the nasal mucosa via a nasal spray is an effective decongestant .[8][12][14] This route bypasses the first-pass metabolism in the gut, allowing the drug to act directly on the target receptors.
Pseudoephedrine: In contrast to oral PE, the efficacy of oral pseudoephedrine is well-supported by clinical data.
-
Clinical Trials: Studies have consistently shown that a single 60 mg oral dose of pseudoephedrine produces a significant improvement in nasal patency and a reduction in the subjective symptom of congestion compared to placebo.[21][22]
-
Regulatory Standing: Pseudoephedrine remains recognized as a safe and effective nasal decongestant.[6][9] Its sale is restricted and moved "behind the counter" in many countries not due to a lack of efficacy, but to control its illicit use in the synthesis of methamphetamine.[1][13]
| Efficacy Measure | Oral Phenylephrine (10-12 mg) | Oral Pseudoephedrine (60 mg) |
| Nasal Airway Resistance | No significant difference from placebo.[7][19][20] | Significant improvement vs. placebo.[21][22] |
| Subjective Congestion Score | No significant difference from placebo.[3][23] | Significant improvement vs. placebo.[21] |
| FDA Advisory Committee (2023) | Concluded as ineffective .[10][13] | N/A (Efficacy well-established). |
Safety and Side Effect Profiles
As adrenergic agonists, both drugs share a similar class of potential side effects. However, differences in receptor affinity and CNS penetration lead to variations in their safety profiles.
| Side Effect | This compound | Pseudoephedrine |
| Common | Anxiety, dizziness, headache, insomnia, nervousness.[3] | Anxiety, dizziness, headache, insomnia, nervousness, restlessness.[3][5] |
| Cardiovascular | Minimal effect on heart rate/blood pressure at OTC doses.[8][15] | May cause a slight increase in heart rate due to β-adrenergic activity.[3][8] |
| CNS Stimulation | Lower incidence due to poor CNS penetration.[5][8] | Higher incidence (insomnia, restlessness) due to greater lipid solubility and CNS penetration.[8] |
| Rebound Congestion | Risk with topical (nasal spray) use for >3 days.[12] | Not associated with oral use. |
Both medications should be used with caution in individuals with pre-existing conditions like hypertension, heart disease, or hyperthyroidism.[8]
Standardized Experimental Protocols for Efficacy Assessment
For researchers designing studies to evaluate nasal decongestants, employing objective, validated methodologies is paramount.
Protocol 1: Active Anterior Rhinomanometry
This technique provides an objective measure of nasal airway resistance (NAR).
Methodology:
-
Patient Acclimatization: The subject rests in a temperature- and humidity-controlled room for 30 minutes.
-
Baseline Measurement: A nasal mask is placed over the nose. The subject breathes normally through the nose while pressure and flow are measured simultaneously. One nostril is occluded with tape to measure unilateral resistance. The process is repeated for the other nostril.
-
Drug Administration: The subject receives a single oral dose of the investigational product (e.g., PE, PSE) or placebo in a double-blind, randomized fashion.
-
Post-Dose Measurements: NAR is measured at specified time points post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
Data Analysis: The primary endpoint is often the change from baseline in NAR, calculated as the area under the curve (AUC).
Protocol 2: Acoustic Rhinometry
This method measures the cross-sectional area and volume of the nasal cavity.
Methodology:
-
Patient Preparation: Similar to rhinomanometry.
-
Baseline Measurement: An acoustic rhinometer tube is placed at the entrance of a nostril, creating an airtight seal. An acoustic pulse is generated, and the reflected sound waves are analyzed to map the geometry of the nasal passage. The process is repeated for the other nostril.
-
Drug Administration: As described above.
-
Post-Dose Measurements: Measurements are repeated at the same time points as rhinomanometry.
-
Data Analysis: Key endpoints include the change in minimum cross-sectional area (MCA) and nasal volume (Vol).
Protocol 3: Controlled Allergen Exposure Model (Vienna Challenge Chamber)
This protocol creates a standardized, controlled environment to induce and measure nasal congestion.
Methodology:
-
Subject Selection: Recruit subjects with a confirmed history of seasonal allergic rhinitis (e.g., to grass pollen).
-
Challenge Phase: Subjects are exposed to a controlled, constant concentration of the relevant allergen (e.g., grass pollen) within an enclosed chamber.
-
Symptom Scoring: Subjects rate their nasal congestion on a validated scale (e.g., 0-4) at regular intervals until a target congestion score is reached.
-
Drug Administration: Once the target congestion level is achieved, subjects are administered the investigational drug, active control (PSE), or placebo.
-
Efficacy Assessment: Subjects remain in the chamber (or a similar environment) for an extended observation period (e.g., 6 hours). Nasal congestion is assessed using both subjective patient scores and objective measures like rhinomanometry or PNIF at regular intervals.
Conclusion and Future Directions
Future research in this field should focus on:
-
Alternative Delivery Systems: Investigating novel formulations or delivery mechanisms for phenylephrine that could bypass first-pass metabolism and improve systemic bioavailability.
-
New Chemical Entities: The development of novel α1-adrenergic agonists with improved pharmacokinetic profiles and a reduced potential for misuse.
-
Objective Endpoint Validation: Further refinement and validation of objective measures of nasal patency that correlate strongly with patient-reported outcomes.
This guide provides a foundational, evidence-based comparison to inform protocol design, data interpretation, and strategic decisions in the ongoing development of safe and effective treatments for nasal congestion.
References
- 1. Pseudoephedrine vs. phenylephrine: Comparison, effects, and more [medicalnewstoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylephrine vs. pseudoephedrine: Differences, similarities, and which is better [singlecare.com]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 5. Pseudoephedrine vs Phenylephrine | Power [withpower.com]
- 6. Substitution of phenylephrine for pseudoephedrine as a nasal decongeststant. An illogical way to control methamphetamine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Phenylephrine, a Common Decongestant, Is Ineffective, Say FDA Advisors. It’s Not Alone | Yale School of Medicine [medicine.yale.edu]
- 12. ama-assn.org [ama-assn.org]
- 13. FDA Advisory Panel Rules that Oral Phenylephrine Is Ineffective | AAFP [aafp.org]
- 14. FDA clarifies results of recent advisory committee meeting on oral phenylephrine | FDA [fda.gov]
- 15. Efficacy and safety of oral phenylephrine: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Meta-analysis of the efficacy of a single dose of phenylephrine 10 mg compared with placebo in adults with acute nasal congestion due to the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 20. A placebo-controlled study of the nasal decongestant effect of phenylephrine and pseudoephedrine in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effects of oral pseudoephedrine on nasal patency in the common cold: a double-blind single-dose placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (R)-(-)-Phenylephrine HCl using Chiral HPLC
In the pharmaceutical landscape, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. For (R)-(-)-Phenylephrine HCl, a potent α1-adrenergic receptor agonist, ensuring its enantiomeric purity is paramount. The (S)-(+)-enantiomer is significantly less active, and its presence can be considered an impurity. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate determination of the enantiomeric purity of this compound.
The Imperative of Enantiomeric Purity in Phenylephrine
Phenylephrine is a synthetic amine that acts as a selective α1-adrenergic receptor agonist.[1] This action leads to vasoconstriction, making it a widely used decongestant and pressor agent.[1] The biological activity resides almost exclusively in the (R)-(-)-enantiomer. Therefore, stringent control and accurate measurement of the enantiomeric composition are mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) to guarantee the drug's quality and therapeutic consistency.[2][3][4]
Chiral HPLC stands as the preeminent analytical technique for this purpose, offering high sensitivity and resolving power to separate and quantify enantiomers.[5][6] The core of this technique lies in the use of a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to their separation.[7]
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including amines like phenylephrine.[8][9][10] These CSPs function through a complex mechanism involving hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[11][12]
Below is a comparative summary of commonly employed polysaccharide-based CSPs for the analysis of this compound:
| Chiral Stationary Phase (CSP) | Base Polymer | Derivative | Typical Mobile Phase | Advantages | Disadvantages |
| CHIRALCEL® OD-H | Cellulose | tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Isopropanol/DEA) | Excellent resolution for many primary and secondary amines.[8][13] | Requires non-polar, flammable mobile phases. May have longer equilibration times. |
| CHIRALCEL® OJ-H | Cellulose | tris(4-methylbenzoate) | Normal Phase (Hexane/Isopropanol/TFA/DEA) | Offers complementary selectivity to OD-H.[13] | Similar limitations to OD-H regarding mobile phase. |
| Lux® Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | Reversed-Phase (Acetonitrile/Water) | Enables the use of aqueous, more environmentally friendly mobile phases.[14] Faster analysis times are often achievable.[14] | May require careful pH control of the mobile phase for optimal separation of basic analytes. |
| CHIRALPAK® AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Ethanol/DEA) | High enantioselectivity for a broad range of compounds.[15] | Coated CSP, limiting solvent compatibility.[8] |
Expert Insight: While normal-phase chromatography on columns like CHIRALCEL® OD-H has traditionally been a robust choice for amine separations, the field is increasingly moving towards reversed-phase methods where possible.[8][13] The Lux® Cellulose-1, a bonded cellulose-based CSP, allows for the use of aqueous mobile phases, which are not only greener but can also offer different selectivity and faster run times.[7][14] For phenylephrine, a hydrophilic basic compound, a reversed-phase approach can be particularly advantageous.[16]
Recommended Experimental Protocol: Reversed-Phase Chiral HPLC
This section details a validated, self-verifying protocol for the enantiomeric purity analysis of this compound using a Lux® Cellulose-1 column. The rationale behind each parameter is explained to provide a deeper understanding of the method.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Chiral Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or a shorter 50 mm column for faster analysis).[14]
-
Reagents:
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | A reversed-phase mobile phase that is compatible with the bonded CSP. The ratio is optimized for the retention and resolution of phenylephrine enantiomers.[14] |
| Flow Rate | 0.5 mL/min | A lower flow rate can enhance resolution and is suitable for shorter columns, contributing to greener analytical practices.[14] |
| Column Temperature | 25 °C | Temperature is a critical parameter in chiral separations as it can affect the thermodynamics of the analyte-CSP interaction. Maintaining a constant temperature ensures reproducibility.[13] |
| Detection Wavelength | 280 nm | The wavelength at which phenylephrine exhibits significant UV absorbance.[13] |
| Injection Volume | 10 µL | A standard injection volume to ensure sharp peaks without overloading the column. |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase.
-
Racemic Solution (0.1 mg/mL): Prepare a solution of racemic Phenylephrine HCl in the mobile phase. This is crucial for system suitability to confirm the resolution of the two enantiomers.
-
Sample Solution (0.1 mg/mL): Prepare the test sample of this compound in the mobile phase at the same concentration as the standard.
System Suitability
Before sample analysis, inject the racemic solution to verify the system's performance. The acceptance criteria should be:
-
Resolution (Rs): The resolution between the (R)- and (S)-phenylephrine peaks should be ≥ 1.5.[13]
-
Tailing Factor (T): The tailing factor for the (R)-phenylephrine peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be ≤ 2.0%.
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability checks.
-
Inject the standard solution and identify the retention time of the this compound peak.
-
Inject the sample solution.
-
Quantify the area of the (S)-(+)-enantiomer peak in the sample chromatogram.
Calculation of Enantiomeric Purity
The enantiomeric purity (as enantiomeric excess, % ee) is calculated using the following formula:
% ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
Visualizing the Workflow and Mechanism
To better illustrate the analytical process and the underlying scientific principles, the following diagrams are provided.
Caption: Workflow for enantiomeric purity analysis.
Caption: Conceptual model of chiral recognition.
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that directly impacts its therapeutic performance. Chiral HPLC, particularly with modern bonded polysaccharide-based stationary phases operating in reversed-phase mode, offers a reliable, efficient, and greener approach for this analysis. The detailed protocol and comparative data presented in this guide are intended to empower researchers and drug development professionals to implement robust and accurate methods for ensuring the quality and safety of this important pharmaceutical agent. The principles of method validation, including system suitability, must always be strictly adhered to for regulatory compliance and confidence in the analytical results.
References
- 1. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 去氧肾上腺素 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenylephrine hydrochloride for peak identification EP Reference Standard CAS 61-76-7 Sigma Aldrich [sigmaaldrich.com]
- 4. uspnf.com [uspnf.com]
- 5. mdpi.com [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. columnex.com [columnex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. Chiral separations of adrenaline and phenylephrine hydrochloride ...: Ingenta Connect [ingentaconnect.com]
- 14. Resolving phenylephrine HCl and guaifenesin enantiomers on cellulose-based chiral stationary phases: Separation of four enantiomers on 50-mm column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 16. helixchrom.com [helixchrom.com]
Decoding the Selectivity of (R)-(-)-Phenylephrine HCl: A Comparative Guide to its GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. (R)-(-)-Phenylephrine HCl, a synthetic sympathomimetic amine, is widely employed as a selective α1-adrenergic receptor agonist.[1] It serves as a critical tool in physiological research and as a therapeutic agent for conditions like hypotension.[2][3] However, the true utility and potential liabilities of any selective ligand are defined not only by its on-target potency but also by its off-target interactions. This guide provides an in-depth comparison of phenylephrine's activity across various G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols to empower researchers to validate and interpret their findings.
The Primary Target: Alpha-1 Adrenergic Receptors
Phenylephrine's principal mechanism of action is the activation of α1-adrenergic receptors, which belong to the Gq/11 family of GPCRs.[1] Upon binding, phenylephrine stabilizes a receptor conformation that triggers the exchange of GDP for GTP on the associated Gαq subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as smooth muscle contraction.[1]
Caption: α1-Adrenergic Receptor Signaling Pathway.
While phenylephrine is categorized as an α1-agonist, it exhibits a degree of selectivity among the three α1-adrenergic receptor subtypes: α1A, α1B, and α1D. Understanding this subtype selectivity is crucial, as their tissue distribution and physiological roles differ. This nuanced activity is typically quantified through two key experimental approaches: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50).
Comparative Affinity and Potency at α1-Adrenergic Subtypes
Experimental data, primarily from studies using recombinant cell lines like Chinese Hamster Ovary (CHO) cells that individually express each human receptor subtype, allow for a direct comparison. This approach is critical as it isolates the interaction with a single receptor type, eliminating confounding variables from endogenous receptors in native tissues.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |
| α1A | 4.70 | 7.2 |
| α1B | 4.87 | - |
| α1D | 5.86 | - |
| Data presented as mean values. pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater affinity or potency, respectively. Data sourced from MedChemExpress and Pharmacol Res Perspect (2021).[4] |
The data indicates that phenylephrine has the highest binding affinity for the α1D subtype, followed by α1B and α1A.[4] Functional potency data further corroborates its activity at the α1A subtype. The causality behind these differences lies in subtle variations in the amino acid sequences of the ligand-binding pockets of the receptor subtypes, which alter the stereochemical and electrostatic interactions with phenylephrine.
Assessing Off-Target Activity: A Look Beyond Adrenergic Receptors
A comprehensive understanding of a compound's pharmacology necessitates investigating its potential for cross-reactivity with other GPCR families, such as serotonergic, dopaminergic, and histaminergic receptors. Direct, quantitative data for phenylephrine's binding to these non-adrenergic GPCRs is notably scarce in publicly available literature. This highlights a critical gap and underscores the importance of conducting in-house selectivity profiling.
Beta-Adrenergic Receptor Interaction
Phenylephrine is generally considered to have minimal to no activity at β-adrenergic receptors.[3] However, some studies have demonstrated that under specific experimental conditions, such as after the blockade of α-adrenergic receptors, phenylephrine can induce transient β2-receptor-mediated vasodilation.[5][6] This effect is typically not observed under normal physiological conditions where its potent α1-agonist activity predominates. This finding is a key insight for researchers: the apparent selectivity of a compound can be context-dependent and influenced by the experimental model and conditions.
Indirect Sympathomimetic Effects
A significant off-target consideration for phenylephrine is its ability to induce the release of endogenous norepinephrine from neuronal storage vesicles.[1][6] This released norepinephrine can then act on other adrenergic receptors (α2, β1, β2), leading to indirect effects that are not caused by the direct binding of phenylephrine to these receptors. This mechanism is particularly important to consider in complex biological systems where neuronal components are present.
Interactions with Serotonin, Dopamine, and Histamine Receptors
-
Serotonin (5-HT) Receptors: There is no substantial, direct evidence in the literature detailing high-affinity binding of phenylephrine to any of the 5-HT receptor subtypes. Some studies have noted that certain adrenergic agents can interact with 5-HT receptors due to structural similarities, but specific binding affinity (Ki) or functional potency (EC50) values for phenylephrine at these receptors are not well-documented.[7]
-
Dopamine Receptors: One study investigating the central effects of phenylephrine found that while its induced activity was not blocked by a serotonin antagonist, it was reduced by dopamine receptor antagonists.[8] However, this does not definitively prove direct binding to dopamine receptors; the effect could be downstream in the signaling pathway or due to the complex interplay of neurotransmitter systems in the central nervous system. Another study showed l-phenylephrine had very weak activity in inhibiting adenylate cyclase via D2 dopamine receptors, being significantly less potent than dopamine itself.[9]
-
Histamine Receptors: Phenylephrine is often used experimentally to pre-constrict tissues when studying the vasodilatory effects of histamine, indicating it does not directly interfere with histamine receptor signaling in a significant way.[10][11] There is no significant evidence to suggest phenylephrine acts as an agonist or antagonist at histamine H1 or H2 receptors.
The lack of comprehensive public data on phenylephrine's cross-reactivity with these major GPCR families emphasizes the necessity for researchers to perform their own broad panel screening, for example, using services like the Eurofins SafetyScreen™ panels, which assess binding against a wide array of targets.[12]
Experimental Protocols for Determining GPCR Cross-Reactivity
To ensure trustworthiness and generate robust data, the following protocols are designed as self-validating systems. They include controls and steps that help explain the causality behind the experimental choices.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the binding affinity (Ki) of a test compound (phenylephrine) by quantifying its ability to displace a specific radiolabeled ligand from a receptor.
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably transfected with the gene for the target GPCR to high confluence. The choice of a stable, recombinant cell line ensures consistent receptor expression levels.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g) and resuspend them in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-receptors), and varying concentrations of unlabeled phenylephrine.
-
Controls are critical:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, unlabeled antagonist for the target receptor. This determines the amount of radioligand that binds to non-receptor components.
-
Vehicle Control: Membranes + radioligand + vehicle used to dissolve phenylephrine.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium. This time must be empirically determined for each receptor-ligand pair.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the phenylephrine concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of phenylephrine that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional Assay: Calcium Mobilization
This assay measures the potency (EC50) of phenylephrine to elicit a functional response downstream of Gq-coupled receptor activation, specifically the release of intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Seed cells stably expressing the Gq-coupled receptor of interest into a 96-well, black-walled, clear-bottom plate. The black walls minimize well-to-well crosstalk of the fluorescent signal.
-
Grow the cells to form a near-confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a physiological buffer. The "AM" ester group makes the dye cell-permeable.
-
Incubate the cells to allow for de-esterification of the dye by intracellular esterases, which traps the active, calcium-sensitive form of the dye in the cytoplasm.
-
-
Compound Addition and Signal Detection:
-
Use an instrument capable of simultaneous liquid handling and fluorescence reading (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of phenylephrine to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence corresponds to the dye binding to calcium released from the endoplasmic reticulum.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response over baseline.
-
Plot the peak response against the logarithm of the phenylephrine concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a potent and selective α1-adrenergic receptor agonist, with a preference for the α1D subtype in terms of binding affinity.[1][4] Its cross-reactivity with β-adrenergic receptors is minimal and generally only unmasked under non-physiological conditions.[5][6] However, a significant consideration for its use in complex biological systems is its potential to cause the release of endogenous norepinephrine, leading to indirect sympathomimetic effects.[1][6]
There is a notable lack of comprehensive, publicly available data on the direct interaction of phenylephrine with other major GPCR families, including serotonin, dopamine, and histamine receptors. This underscores the critical need for researchers to either perform broad selectivity profiling or to interpret results with caution, especially when using high concentrations of the compound. The detailed protocols provided in this guide offer a robust framework for conducting such essential validation experiments, ensuring the scientific integrity of studies that rely on phenylephrine as a selective pharmacological tool.
References
- 1. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acnp.org [acnp.org]
- 8. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 9. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H1- and H2-histamine receptor-mediated vasodilation varies with aging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of phenylephrine on histamine-induced bronchoconstriction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to the In Vivo Pressor Effects of (R)-(-)-Phenylephrine HCl and Other Alpha-1 Adrenergic Agonists
This guide provides a comprehensive comparison of the in vivo pressor effects of (R)-(-)-Phenylephrine HCl and other key alpha-1 adrenergic agonists, namely methoxamine and midodrine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental protocols that underpin our understanding of these critical vasopressor agents.
Introduction: The Role of Alpha-1 Adrenergic Agonists in Vasopressor Support
Alpha-1 adrenergic receptors (α1-ARs) are integral components of the sympathetic nervous system, primarily mediating vasoconstriction of peripheral blood vessels.[1] Agonists of these receptors are indispensable pharmacological tools and therapeutic agents for acutely increasing blood pressure in various clinical and experimental settings. This compound is a widely utilized, selective α1-AR agonist, valued for its predictable pressor effects. However, a nuanced understanding of its performance relative to other α1-agonists like methoxamine and midodrine is crucial for informed experimental design and clinical application. This guide aims to provide that clarity through a detailed comparative analysis supported by experimental data.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
The pressor effect of this compound and other α1-agonists is initiated by their binding to α1-ARs on vascular smooth muscle cells. This binding triggers a well-defined signaling cascade.
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the Gq alpha subunit. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), culminates in the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in systemic blood pressure.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Comparative In Vivo Pressor Profiles
A direct comparison of the in vivo pressor effects of this compound, methoxamine, and midodrine reveals important distinctions in their potency, efficacy, and duration of action. Midodrine itself is a prodrug, which is metabolized to the pharmacologically active compound, desglymidodrine.[2] Therefore, the pressor effects of midodrine are attributable to desglymidodrine.
| Agonist | Potency (Relative) | Efficacy (Maximal Pressor Response) | Duration of Action | Key Characteristics |
| This compound | High | High | Short | A selective α1-agonist with a rapid onset and short duration of action, making it suitable for titration. |
| Methoxamine | Lower than Phenylephrine[1] | Similar to Phenylephrine | Longer than Phenylephrine[1] | A selective α1-agonist with a slower onset and longer duration of action compared to phenylephrine.[1] |
| Midodrine (Desglymidodrine) | Moderate | Effective | 2-3 hours[2] | An orally active prodrug; its active metabolite, desglymidodrine, provides a sustained pressor effect.[2] |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparative studies with standardized ED50 values are limited. The relative potencies are based on available preclinical and clinical observations.
This compound
This compound is a potent and selective α1-adrenergic receptor agonist. Its intravenous administration results in a rapid and dose-dependent increase in mean arterial pressure. This rapid onset and short duration of action make it a valuable agent for the acute management of hypotension, as its effects can be readily titrated.
Methoxamine
Methoxamine is another selective α1-adrenergic agonist. In comparative studies, methoxamine has been shown to be less potent than phenylephrine in eliciting excitatory responses in rat cerebral cortical neurones.[1] Its pressor response has a slower onset and a longer duration of action compared to phenylephrine.[1]
Midodrine (Desglymidodrine)
Midodrine is administered as a prodrug and is rapidly converted to its active metabolite, desglymidodrine.[2] Desglymidodrine is a potent α1-agonist responsible for the pressor effects of midodrine. Following oral administration, the peak plasma concentration of desglymidodrine is reached in about 1 to 2 hours, and its pressor effect persists for 2 to 3 hours.[2] This makes midodrine suitable for managing orthostatic hypotension where a more sustained pressor effect is desired.
Experimental Protocols: In Vivo Pressor Assay in Rats
The following protocol outlines a standard methodology for comparing the in vivo pressor effects of α1-adrenergic agonists in anesthetized rats. This self-validating system ensures reproducible and reliable data.
Experimental Workflow
Caption: In Vivo Pressor Assay Experimental Workflow.
Step-by-Step Methodology
-
Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g) are used.
-
Anesthetize the rat with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally).[2]
-
Cannulate the trachea to ensure a patent airway.
-
Insert a catheter into the carotid artery for direct blood pressure measurement.[2] Connect this catheter to a pressure transducer.
-
Insert a catheter into the jugular vein for intravenous drug administration.[2]
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
Continuously record the mean arterial pressure (MAP).
-
-
Drug Preparation and Administration:
-
Prepare stock solutions of this compound, methoxamine HCl, and desglymidodrine HCl in sterile saline.
-
Prepare serial dilutions to administer a range of doses.
-
Administer the agonists as intravenous bolus injections in a randomized, crossover design.
-
Each dose should be administered in a small volume (e.g., 0.1 mL/100g body weight) followed by a saline flush (0.1 mL) to ensure complete delivery.[2]
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
-
Data Acquisition and Analysis:
-
Record the MAP continuously throughout the experiment.
-
For each dose, determine the peak change in MAP from the pre-injection baseline.
-
Construct dose-response curves by plotting the change in MAP against the logarithm of the dose.
-
Calculate the ED50 (the dose that produces 50% of the maximal pressor response) for each agonist using non-linear regression analysis.[3]
-
Discussion and Conclusion
The choice of an α1-adrenergic agonist for in vivo pressor studies depends on the specific experimental objectives.
-
This compound is ideal for studies requiring rapid and titratable increases in blood pressure due to its high potency and short duration of action.
-
Methoxamine offers a longer-lasting pressor effect with a slower onset, which may be advantageous in experimental models where a more sustained and stable elevation in blood pressure is required.
-
Midodrine (via its active metabolite desglymidodrine) provides a convenient oral route of administration and a prolonged duration of action, making it suitable for studies of chronic conditions or when repeated intravenous injections are not feasible.
This guide provides a framework for understanding and comparing the in vivo pressor effects of these important α1-adrenergic agonists. The provided experimental protocol offers a robust method for generating reliable and comparative data to inform both preclinical research and clinical applications.
References
A Senior Application Scientist's Guide to the Validation of (R)-(-)-Phenylephrine HCl for α1A-Adrenergic Receptor Studies
This guide provides an in-depth validation of (R)-(-)-Phenylephrine Hydrochloride as a pharmacological tool for the study of the α1A-adrenergic receptor (α1A-AR). Moving beyond a simple product description, we will dissect its pharmacological profile, provide detailed experimental protocols for its validation, and objectively compare its performance against more selective, alternative agonists. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the tools used to probe α1-adrenergic signaling.
The Alpha-1A Adrenergic Receptor: A Critical Therapeutic Target
The α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial for regulating physiological processes, most notably smooth muscle contraction.[1] They are divided into three subtypes: α1A, α1B, and α1D.[1][2] The α1A-AR subtype is of particular interest as it is the predominant subtype in tissues like the prostate and urethra, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[3] Accurate pharmacological tools are therefore essential to delineate its specific functions and develop targeted therapeutics.
(R)-(-)-Phenylephrine HCl is a synthetic sympathomimetic amine, widely recognized as a direct-acting α1-adrenergic receptor agonist.[4][5][6][7][8] The (R)-(-) enantiomer is the biologically active form.[9] While historically used as a general α1-AR agonist, a rigorous validation is necessary to understand its utility and limitations specifically for α1A-AR research.
Foundational Validation: Determining Binding Affinity and Functional Potency
To validate any pharmacological tool, we must first quantify its interaction with the target receptor (affinity) and the biological response it elicits (potency and efficacy). These are not just procedural steps; they form the basis of trustworthiness in experimental data. An uncharacterized tool leads to uninterpretable results.
Protocol: Radioligand Competition Binding Assay for Affinity (Ki) Determination
This assay quantifies the affinity of a test compound (the "competitor," e.g., Phenylephrine) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Causality: We use a competition assay because it's often difficult and expensive to directly radiolabel every new compound. By using a well-characterized radioligand like [3H]-prazosin (a high-affinity α1-AR antagonist), we can infer the affinity of our unlabeled test compound. The concentration at which the test compound displaces 50% of the radioligand (the IC50) is used to calculate its inhibition constant (Ki), a true measure of its binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[10]
-
Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Competition Assay Incubation:
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[11]
-
To each well, add:
-
150 µL of the membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg).[11]
-
50 µL of this compound at various concentrations (typically a 10-point serial dilution, from 10⁻¹⁰ M to 10⁻³ M). For control wells, add buffer instead.
-
50 µL of the radioligand, [3H]-prazosin, at a single concentration near its dissociation constant (Kd) (e.g., 0.5 nM).[12]
-
-
Define Total Binding wells (membranes + radioligand + buffer) and Non-Specific Binding (NSB) wells (membranes + radioligand + a high concentration of a non-labeled antagonist, e.g., 10 µM phentolamine).[12]
-
-
Filtration and Counting:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[11]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound ligand to pass through.[11]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Phenylephrine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Calcium Mobilization Assay for Functional Potency (EC50)
This functional assay measures the biological response to receptor activation. The α1A-AR is a Gq-coupled receptor; its activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3), which in turn mobilizes calcium from intracellular stores.[13][14] This increase in intracellular calcium is a direct and measurable consequence of receptor activation.
Causality: Measuring a functional response is critical because binding affinity (Ki) does not always correlate with functional potency (EC50). A compound can bind tightly but be a poor activator (a partial agonist) or even an inhibitor (an antagonist). This assay validates that Phenylephrine is indeed an agonist and quantifies its potency.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells stably expressing the human α1A-AR into a black, clear-bottom 96-well plate. Allow them to grow overnight to form a confluent monolayer.[15]
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).[14][15]
-
Incubate the plate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C) to allow the cells to take up the dye.[15] The dye will fluoresce upon binding to calcium.
-
-
Agonist Stimulation and Measurement:
-
Prepare a separate plate with various concentrations of this compound.
-
Place the cell plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).[15]
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument then automatically adds the Phenylephrine solutions to the cell plate while continuously measuring the fluorescence intensity.
-
The change in fluorescence, indicating the release of intracellular calcium, is recorded over time (typically 1-2 minutes).[16]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of Phenylephrine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Visualization: The α1A-Adrenergic Receptor Signaling Pathway
To conceptually ground these assays, it is vital to visualize the underlying molecular events. The following diagram illustrates the canonical Gq signaling pathway activated by an α1A-AR agonist.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. History and nomenclature of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenylephrine - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-(-)-Phenylephrine HCl and its (S)-(+)-Enantiomer in Adrenergic Receptor Activity
An In-Depth Guide for Researchers and Drug Development Professionals
Phenylephrine is a synthetic sympathomimetic amine, widely recognized for its role as a selective alpha-1 (α1) adrenergic receptor agonist.[1] This activity makes it a staple in clinical applications, primarily as a vasopressor to manage hypotension and as a nasal decongestant.[2][3] Phenylephrine's pharmacological effects stem from its ability to mimic the actions of endogenous catecholamines like epinephrine and norepinephrine at α1-adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade leading to physiological responses such as smooth muscle contraction.[5]
A critical aspect of phenylephrine's pharmacology lies in its stereochemistry. The molecule possesses a chiral center, resulting in two enantiomers: (R)-(-)-phenylephrine and (S)-(+)-phenylephrine. In pharmaceutical formulations, it is the (R)-(-)-enantiomer that is used almost exclusively.[6] This guide provides a comprehensive comparison of the pharmacological activity of these two enantiomers, supported by experimental data, to elucidate the profound impact of stereoselectivity on adrenergic receptor interaction and subsequent cellular responses.
Stereoselectivity in Adrenergic Receptor Binding and Function
The differential activity between the (R) and (S) enantiomers of phenylephrine is a classic example of stereoselectivity in pharmacology, where the three-dimensional arrangement of a molecule dictates its interaction with a biological target. The α1-adrenergic receptor, like many receptors, is a chiral environment, and thus, can distinguish between the enantiomers of a chiral ligand.
The (R)-(-)-enantiomer of phenylephrine is significantly more potent as an α1-adrenergic receptor agonist compared to its (S)-(+)-counterpart. This difference in potency is attributed to a more favorable binding interaction of the (R)-enantiomer with the receptor's binding pocket.
| Enantiomer | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |
| (R)-(-)-Phenylephrine | α1A | 4.70 | 5.9 |
| α1B | 4.87 | 6.5 | |
| α1D | 5.86 | 7.2 | |
| (S)-(+)-Phenylephrine | α1A, α1B, α1D | Significantly Lower | Significantly Lower |
Note: Specific pKi and pEC50 values for the (S)-(+)-enantiomer are not as widely reported in the literature due to its significantly lower activity, but it is consistently shown to be orders of magnitude less potent than the (R)-enantiomer. The data for (R)-(-)-Phenylephrine is sourced from studies on human α1-adrenergic receptor subtypes expressed in CHO cells.[7]
The higher binding affinity (indicated by a larger pKi value) and functional potency (indicated by a larger pEC50 value) of the (R)-enantiomer across all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D) underscore its superior ability to both bind to and activate the receptor.[7]
The Alpha-1 Adrenergic Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like (R)-(-)-phenylephrine initiates a well-defined intracellular signaling cascade.[8][9] These receptors are coupled to the Gq/11 family of G-proteins.[10] Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][10] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the ultimate physiological response, such as smooth muscle contraction.[5]
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Protocol: In Vitro Assessment of α1-Adrenergic Agonist Activity via Calcium Mobilization Assay
To quantitatively compare the activity of (R)-(-)-phenylephrine and (S)-(+)-phenylephrine, a cell-based functional assay measuring intracellular calcium mobilization is a robust and widely used method. This protocol outlines the key steps for such an experiment.
Objective: To determine and compare the potency (EC50) of (R)-(-)-phenylephrine HCl and (S)-(+)-phenylephrine HCl in activating the human α1A-adrenergic receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and (S)-(+)-Phenylephrine HCl stock solutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Culture and Plating:
-
Culture the α1A-adrenergic receptor-expressing cells under standard conditions (37°C, 5% CO2).
-
The day before the assay, seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.
-
Incubate the cells with the dye loading solution for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and (S)-(+)-phenylephrine HCl in the assay buffer to create a range of concentrations for generating dose-response curves.
-
-
Calcium Flux Measurement:
-
Wash the cells to remove excess dye.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a short period.
-
Add the different concentrations of the phenylephrine enantiomers to the wells.
-
Continue to record the fluorescence intensity to measure the increase in intracellular calcium, which is indicative of receptor activation.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response after compound addition.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each enantiomer.
-
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The pharmacological activity of phenylephrine is highly dependent on its stereochemistry. The (R)-(-)-enantiomer is a potent agonist of α1-adrenergic receptors, while the (S)-(+)-enantiomer exhibits significantly weaker activity. This pronounced difference highlights the importance of stereoselectivity in drug-receptor interactions. For researchers and professionals in drug development, understanding these stereochemical nuances is paramount for designing selective and effective therapeutic agents, as well as for interpreting pharmacological and clinical data accurately. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and characterization of chiral molecules in pharmacology.
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasoconstrictor Potency of Phenylephrine and Other Sympathomimetics
Abstract
This guide provides a comprehensive comparison of the vasoconstrictor potency of phenylephrine, a selective α1-adrenergic receptor agonist, with other clinically relevant sympathomimetic amines: norepinephrine, epinephrine, and dopamine. We delve into the underlying molecular mechanisms, present detailed experimental protocols for assessing vasoconstrictor activity, and analyze quantitative data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and signaling pathway visualizations to guide experimental design and interpretation.
Introduction: The Landscape of Sympathomimetic Vasoconstrictors
Sympathomimetic drugs are a class of agents that mimic the effects of the endogenous catecholamines of the sympathetic nervous system.[1] A primary therapeutic application of these agents is to induce vasoconstriction, thereby increasing peripheral vascular resistance and raising blood pressure in hypotensive states.[2][3] This action is mediated through the activation of adrenergic receptors located on vascular smooth muscle cells.[4]
Phenylephrine is a synthetic sympathomimetic distinguished by its high selectivity for the α1-adrenergic receptor.[5][6] This selectivity makes it a valuable pharmacological tool and clinical agent, as it produces potent vasoconstriction with minimal direct effects on cardiac contractility or heart rate.[5][7] However, the clinical and research landscape includes other important sympathomimetics with more complex pharmacological profiles:
-
Norepinephrine: The primary neurotransmitter of the sympathetic nervous system, it acts as a potent agonist at α1 and β1 receptors.[8][9]
-
Epinephrine: An adrenal hormone, it is a non-selective agonist of α1, β1, and β2 adrenergic receptors, leading to dose-dependent cardiovascular effects.[8][10]
-
Dopamine: A precursor to norepinephrine, it exhibits dose-dependent receptor activity, stimulating dopaminergic, β1, and α1 receptors as the dose increases.[10][11]
This guide aims to dissect the differences in vasoconstrictor potency among these agents, grounded in their receptor pharmacology and supported by robust experimental evidence. Understanding these distinctions is critical for selecting the appropriate agent for a given research model or clinical scenario.
Molecular Mechanisms of Adrenergic Vasoconstriction
The physiological response to sympathomimetics is dictated by their affinity for and activity at various adrenergic receptor subtypes.
The Alpha-1 Adrenergic Receptor Signaling Pathway
Phenylephrine's vasoconstrictor effect is mediated almost exclusively through the α1-adrenergic receptor.[5] These receptors are Gq protein-coupled receptors located on the postsynaptic membrane of vascular smooth muscle cells.[8][12] The activation cascade proceeds as follows:
-
Agonist Binding: Phenylephrine binds to the α1-adrenergic receptor.
-
Gq Protein Activation: The receptor-agonist complex activates the heterotrimeric G protein, Gq, causing the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in smooth muscle contraction and vasoconstriction.[13]
References
- 1. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Sympathomimetics [cvpharmacology.com]
- 3. Sympathomimetic agents in the treatment of shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. quora.com [quora.com]
- 7. radiusga.com [radiusga.com]
- 8. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]
- 12. med.libretexts.org [med.libretexts.org]
- 13. Adrenergic receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of (R)-(-)-Phenylephrine HCl Versus Placebo in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (R)-(-)-Phenylephrine Hydrochloride (HCl) and placebo in various research models. As a selective α1-adrenergic receptor agonist, (R)-(-)-Phenylephrine HCl is a valuable tool in pharmacological research. Understanding its effects relative to a placebo is crucial for interpreting experimental data and advancing drug development.
The Pharmacological Profile of this compound
This compound is a sympathomimetic amine that acts as a potent and selective agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscles of blood vessels.[2] Its mechanism of action involves mimicking endogenous catecholamines like norepinephrine.[3] Upon binding to α1-adrenergic receptors, it triggers a conformational change that activates the associated Gq protein.[1] This activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 mobilizes intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[2][3] This vasoconstrictive property is the basis for many of its clinical applications, including as a nasal decongestant and a vasopressor to treat hypotension.[3][4][5] Phenylephrine has minimal activity at α2 or β-adrenergic receptors, making it a selective tool for studying α1-adrenergic signaling.[6]
Assessing Efficacy: this compound vs. Placebo in Preclinical Models
The efficacy of this compound is often evaluated against a placebo in preclinical research to isolate its specific pharmacological effects. These studies are critical for understanding its therapeutic potential and possible side effects.
Cardiovascular Models:
In cardiovascular research, phenylephrine is used to study its effects on blood pressure, heart rate, and cardiac function. In anesthetized mouse models, intraperitoneal administration of phenylephrine has been shown to significantly increase blood pressure, stroke volume, and total peripheral resistance compared to a vehicle (placebo) group.[7] A corresponding decrease in heart rate, known as reflex bradycardia, is also observed as a compensatory response to the increase in blood pressure.[4][7]
Models of Sepsis and Inflammation:
Recent research has explored the role of α1-adrenergic receptor activation in modulating inflammatory responses. Studies have suggested that phenylephrine may inhibit sepsis-induced cardiomyocyte apoptosis and cardiac dysfunction by activating the ERK1/2 signaling pathway.[8] In such studies, a placebo group (e.g., saline) is essential to demonstrate that the observed protective effects are a direct result of phenylephrine administration and not due to other experimental variables.
Ophthalmic Research:
In ophthalmology, phenylephrine is used as a mydriatic agent to dilate the pupils.[3] Studies in animal models, such as rhesus monkeys, have been conducted to determine its effects on pupil diameter and accommodation.[9] When compared to a saline placebo, topical application of phenylephrine leads to significant pupil dilation.[9]
Quantitative Comparison of this compound and Placebo
The following table summarizes representative data from preclinical and clinical studies, highlighting the differential effects of this compound and placebo.
| Research Model | Parameter Measured | This compound Effect | Placebo Effect | Reference |
| Anesthetized Mice | Mean Arterial Pressure | Significant Increase | No Significant Change | [7] |
| Anesthetized Mice | Heart Rate | Significant Decrease (Reflex Bradycardia) | No Significant Change | [7] |
| Anesthetized Mice | Total Peripheral Resistance | Significant Increase | No Significant Change | [7] |
| Rhesus Monkeys (Ophthalmic) | Pupil Diameter | Significant Increase (Mydriasis) | No Significant Change | [9] |
| Human (Nasal Decongestion) | Nasal Congestion Score | No significant difference from placebo | No Significant Change | [10][11][12] |
It is important to note that while phenylephrine demonstrates clear pharmacological effects in many preclinical models, its efficacy as an oral nasal decongestant in humans has been questioned in several placebo-controlled trials.[10][11][13]
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in Mice
This protocol outlines a method for evaluating the hemodynamic effects of this compound versus placebo in an anesthetized mouse model.
Materials:
-
This compound
-
Sterile Saline (Placebo)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Pressure catheter
-
Flow probe
-
ECG electrodes
-
Data acquisition system
Procedure:
-
Anesthetize the mouse with isoflurane and maintain anesthesia throughout the procedure.
-
Intubate the mouse and provide mechanical ventilation.
-
Surgically implant a pressure catheter into the aortic arch to measure blood pressure.
-
Place a flow probe around the ascending aorta to measure cardiac output.
-
Attach ECG electrodes to the extremities to monitor heart rate and rhythm.
-
Allow the animal to stabilize and record baseline hemodynamic parameters.
-
Administer a predetermined dose of this compound (e.g., via intraperitoneal injection) or an equivalent volume of sterile saline (placebo).
-
Continuously record hemodynamic parameters (blood pressure, cardiac output, heart rate) for a specified duration post-administration.
-
Analyze the data to compare the changes in hemodynamic parameters between the phenylephrine and placebo groups.
Causality Behind Experimental Choices:
-
Anesthesia: Isoflurane is chosen for its rapid onset and recovery, allowing for precise control of the depth of anesthesia.
-
Intubation and Ventilation: This ensures adequate oxygenation and removes the variable of respiratory depression, which can be a side effect of some anesthetics.
-
Direct Measurement: Direct placement of a pressure catheter and flow probe provides accurate and real-time measurement of cardiovascular parameters, which is superior to non-invasive methods in this context.
-
Placebo Control: The use of a saline placebo is critical to control for any effects of the injection procedure itself and to ensure that the observed changes are due to the pharmacological action of phenylephrine.
Signaling Pathways and Experimental Workflow
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the α1-adrenergic receptor.
Caption: α1-Adrenergic signaling pathway activated by this compound.
Experimental Workflow: Comparing this compound and Placebo
This diagram outlines a typical workflow for a preclinical study comparing the effects of this compound to a placebo.
Caption: Experimental workflow for a placebo-controlled study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. droracle.ai [droracle.ai]
- 7. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A placebo-controlled study of the nasal decongestant effect of phenylephrine and pseudoephedrine in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Phenylephrine HCl for Nasal Congestion in Seasonal Allergic Rhinitis: A Randomized, Open-label, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylephrine hydrochloride modified-release tablets for nasal congestion: a randomized, placebo-controlled trial in allergic rhinitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-(-)-Phenylephrine HCl
Foundational Understanding: Hazard Profile of (R)-(-)-Phenylephrine HCl
A thorough understanding of the substance's hazard profile is the cornerstone of safe handling and disposal. This compound is not a benign compound; it possesses specific chemical and toxicological properties that dictate its disposal pathway.
Key Hazards:
-
Harmful if Swallowed: Accidental ingestion can lead to adverse health effects.[1][2]
-
Skin Sensitizer: May cause an allergic skin reaction upon contact.[1][2][3]
-
Aquatic Toxicity: The compound is classified as toxic to aquatic life, making its release into the environment a significant concern.[1][2]
The aquatic toxicity is a primary driver for the stringent disposal protocols outlined below. Direct disposal into the sewer system is strictly prohibited as wastewater treatment plants may not fully remove the active pharmaceutical ingredient, leading to environmental contamination.[3][4]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | nötig | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3] | nötig | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life.[1][2] | None | P273: Avoid release to the environment.[1][2] |
Personnel Protection: The First Line of Defense
Prior to handling this compound in any capacity, from experimental use to disposal, the correct Personal Protective Equipment (PPE) must be worn.
-
Hand Protection: Nitrile gloves are mandatory to prevent skin contact and potential sensitization.[5]
-
Eye Protection: Safety glasses or goggles are required to protect against accidental splashes or dust generation.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: In cases of insufficient ventilation or when handling large quantities of powder that may become airborne, a suitable respirator should be worn.[6][7]
Disposal Protocol for Unused or Expired Bulk Material
Disposal of bulk this compound must be managed through a designated chemical waste stream. Under no circumstances should it be disposed of as common trash or flushed down the drain.[3]
Step-by-Step Procedure:
-
Container Integrity: Ensure the chemical remains in its original, clearly labeled container.[1] If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
Waste Characterization: Label the container as "Hazardous Waste" or as required by your institution's specific waste management plan. The label should clearly state the chemical name: "this compound" and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Segregation: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents.[7]
-
Professional Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[8] These services will ensure the material is transported to a permitted facility for disposal, typically via incineration, which is the required method for pharmaceutical waste.[4][9]
Spill Management: Rapid and Effective Response
Accidental spills must be addressed immediately to prevent exposure and environmental release. The response procedure varies based on the size of the spill.
Small Spill (Solid Material)
A minor spill is one that can be safely managed by trained laboratory personnel without risk of significant exposure.[10]
-
Area Control: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure appropriate PPE is worn before initiating cleanup.
-
Dry Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Carefully sweep or scoop the solid material and absorbent into a designated hazardous waste container.[6][7] Rationale: A dry cleanup minimizes the risk of creating a solution that can spread contamination over a wider area.
-
Decontamination: Once the bulk material is removed, decontaminate the spill surface using a detergent solution and water.[11]
-
Waste Collection: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.[11]
-
Final Disposal: Seal and label the waste container and manage it according to the bulk disposal protocol in Section 3.
Large Spill
A large spill involves a quantity that presents a significant inhalation hazard, is in a poorly ventilated area, or cannot be managed by local personnel.[5]
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services.[5]
-
Secure: Prevent entry into the contaminated area.
-
Professional Cleanup: Allow only trained emergency responders to manage the cleanup.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling this compound waste.
Caption: Decision workflow for proper disposal of this compound.
Decontamination of Surfaces and Equipment
Thorough decontamination is essential after handling this compound to prevent cross-contamination and unintended exposure.
-
Initial Wipe-Down: For equipment, perform an initial dry wipe-down with a disposable towel to remove any residual powder.
-
Washing: Wash surfaces and equipment with a laboratory-grade detergent and warm water.
-
Rinsing: Rinse thoroughly with purified water to remove any detergent residue.
-
Verification: For critical applications, a surface sampling and analytical verification may be necessary to confirm the absence of residual pharmaceutical.
-
Waste: All cleaning materials (wipes, towels) should be disposed of as hazardous waste.[12]
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to these scientifically grounded procedures, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and build a culture of safety. These protocols are designed to be a self-validating system, where a clear understanding of the chemical's hazards informs every step of the handling and disposal process.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. (R)-(−)-Phenylephrine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. carlroth.com [carlroth.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. theglobalquality.com [theglobalquality.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. medprodisposal.com [medprodisposal.com]
- 9. pppmag.com [pppmag.com]
- 10. jk-sci.com [jk-sci.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
